N-Isopropyl-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)10-8-3-5-9(6-4-8)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSUWHFLMJLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067067 | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-43-0 | |
| Record name | N-(1-Methylethyl)-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-(1-methylethyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ISOPROPYL-4-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ6RUT2PFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Isopropyl-4-nitroaniline CAS number and molecular structure
CAS Number: 2083-41-2
Molecular Formula: C
Executive Summary
N-Isopropyl-4-nitroaniline is a secondary amine derivative of 4-nitroaniline, characterized by the presence of an isopropyl group on the amine nitrogen. It serves as a critical intermediate in the synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) , a widely used antiozonant and antioxidant in the rubber industry.
This guide details the physicochemical properties, synthesis via Nucleophilic Aromatic Substitution (S
Chemical Identity & Structural Analysis
The molecule features a para-nitro group, which exerts a strong electron-withdrawing effect, deactivating the benzene ring toward electrophilic substitution but activating it toward nucleophilic attack during synthesis. The isopropyl group adds steric bulk and lipophilicity compared to the parent nitroaniline.
Table 1: Physicochemical Properties
| Property | Value | Note |
| CAS Number | 2083-41-2 | Verified Identifier |
| IUPAC Name | N-(propan-2-yl)-4-nitroaniline | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Yellow to orange crystalline solid | Typical of nitroanilines (charge transfer) |
| Melting Point | 104–106 °C | Sharp transition indicates purity |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water | Lipophilic character |
| pKa (Conjugate Acid) | ~1.0 | Weak base due to -NO |
Structural Visualization
The following diagram illustrates the molecular connectivity and the key electronic push-pull system responsible for its color and reactivity.
Figure 1: Functional group connectivity and electronic effects in this compound.
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing this compound is the Nucleophilic Aromatic Substitution (S
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The para-nitro group is essential; it stabilizes the anionic intermediate through resonance, lowering the activation energy.
Experimental Protocol
Objective: Synthesis of 10g of this compound.
Reagents:
-
1-Chloro-4-nitrobenzene (PCNB): 10.0 g (63.5 mmol)
-
Isopropylamine: 18.8 g (317 mmol, 5.0 eq) – Excess acts as solvent and base.
-
Ethanol (Optional co-solvent): 20 mL
-
Autoclave or Sealed Tube (Required due to volatility of isopropylamine).
Methodology:
-
Charging: Load PCNB and Isopropylamine into a high-pressure glass reactor or stainless steel autoclave.
-
Reaction: Heat the mixture to 110–120 °C for 6–8 hours. The internal pressure will rise; ensure the vessel is rated for at least 10 bar.
-
Monitoring: Monitor consumption of PCNB via TLC (Mobile Phase: 20% EtOAc/Hexane).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Vent excess isopropylamine into a scrubber (dilute HCl).
-
Dilute the residue with water (100 mL). The product will precipitate as a yellow solid.
-
Filter the solid and wash with cold water to remove amine salts (Isopropylammonium chloride).
-
-
Purification: Recrystallize from Ethanol/Water (80:20) to yield bright yellow needles.
Process Flow Diagram
Figure 2: Synthetic workflow for this compound via S
Analytical Characterization
Trustworthiness in chemical synthesis relies on rigorous spectral validation. The following data confirms the structure.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl- 8.08 (d, J=9.0 Hz, 2H): Protons ortho to the nitro group (deshielded).
- 6.52 (d, J=9.0 Hz, 2H): Protons ortho to the amine (shielded).
- 4.45 (br s, 1H): NH proton (exchangeable).
- 3.72 (m, 1H): Isopropyl CH (septet).
-
1.28 (d, J=6.5 Hz, 6H): Isopropyl CH
groups.
Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms 1,4-disubstitution. The septet/doublet pair is diagnostic for the isopropyl group.
Infrared Spectroscopy (FT-IR)
-
3350 cm
: N-H stretching (secondary amine). -
1530 cm
: Asymmetric NO stretch. -
1310 cm
: Symmetric NO stretch. -
2960 cm
: C-H stretching (aliphatic).
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or inhaled. Nitroanilines can cause methemoglobinemia (cyanosis).
-
Skin Sensitization: Potential allergen.
-
Environmental: Toxic to aquatic life with long-lasting effects.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or handling the powder must be performed in a fume hood.
-
Waste: Dispose of aqueous waste as hazardous basic waste; organic solvents as halogen-free organic waste.
References
-
Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16386, this compound. Retrieved from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for S
Ar protocols). [Link]
Technical Guide: Spectroscopic Profiling of N-Isopropyl-4-nitroaniline
[1]
Executive Summary
N-Isopropyl-4-nitroaniline (N-IPNA) represents a classic "push-pull" chromophore, extensively utilized in physical organic chemistry to study solvatochromism and intramolecular charge transfer (ICT).[1] Structurally, it consists of an electron-donating amine group (alkylated with an isopropyl moiety) and an electron-withdrawing nitro group at the para position.[1]
This guide provides a rigorous technical breakdown of its spectroscopic signature.[1][2] Unlike generic data sheets, this document correlates spectral features with molecular electronic behaviors, providing researchers with a self-validating framework for synthesis and identification.[1]
Molecular Logic & Electronic Structure
To interpret the spectroscopy of N-IPNA, one must understand the electronic "tug-of-war" across the benzene ring.[1][2]
-
Ground State: The amine lone pair donates electron density into the
-system (resonance), while the nitro group withdraws it.[1] -
Excited State (ICT): Upon photoexcitation, electron density shifts significantly from the amine donor to the nitro acceptor.[1][2] This creates a highly polar excited state.[1]
-
Isopropyl Effect: The isopropyl group exerts a positive inductive effect (+I) and hyperconjugation, stabilizing the amine cation character in the resonance hybrid more effectively than a simple methyl group or free amine.[1] This results in a bathochromic (red) shift in UV-Vis compared to the parent 4-nitroaniline.[1]
Diagram 1: Electronic Push-Pull Mechanism
Caption: The "Push-Pull" mechanism driving the spectroscopic features of this compound.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Ar-H (ortho to NO | 7.95 – 8.05 | Doublet (d) | 2H | Deshielded by strong electron-withdrawing NO |
| Ar-H (ortho to NH) | 6.60 – 6.70 | Doublet (d) | 2H | Shielded by electron-donating amine resonance (+M effect).[1] |
| NH (Amine) | 6.80 – 7.20* | Broad Doublet | 1H | Chemical shift varies with concentration and solvent H-bonding capability.[1] |
| CH (Isopropyl) | 3.65 – 3.85 | Septet (sep) | 1H | Coupling with 6 equivalent methyl protons ( |
| CH | 1.18 – 1.25 | Doublet (d) | 6H | Characteristic doublet due to coupling with the single methine proton. |
Coupling Constants (
-
Aromatic (
): ~9.0 Hz (Typical for para-substitution). -
Isopropyl (
): ~6.5 Hz.
-
C=O / C-NO
: ~136 ppm[1] -
C-N (Amine): ~154 ppm
-
Ar-CH: ~126 ppm (ortho to NO
) and ~111 ppm (ortho to NH) -
Isopropyl CH: ~43 ppm
-
Isopropyl CH
: ~22 ppm
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a fingerprint for the functional group transformation (Primary Amine
| Wavenumber (cm | Vibration Mode | Diagnostic Value |
| 3350 – 3400 | Single sharp band indicates a secondary amine (Primary amines show two bands).[1] | |
| 2960 – 2870 | Confirms presence of the isopropyl alkyl chain. | |
| 1590 – 1605 | Ring breathing modes enhanced by conjugation. | |
| 1500 – 1530 | Asymmetric nitro stretch (Very strong). | |
| 1300 – 1340 | Symmetric nitro stretch (Very strong). |
UV-Vis & Solvatochromism
This is the most critical analytical method for purity and environmental sensitivity assessment.[1]
- (Ethanol): 390 – 400 nm (Intense Yellow/Orange).
- (Non-polar, e.g., Cyclohexane): ~350 – 360 nm.
-
Molar Absorptivity (
): ~15,000 – 18,000 M cm .[1]
The Solvatochromic Shift:
As solvent polarity increases (Cyclohexane
Experimental Synthesis Protocol
Objective: Synthesis of this compound via Nucleophilic Aromatic Substitution (S
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq) [CAS: 100-00-5][1]
-
Isopropylamine (2.5 eq) [Excess acts as base and nucleophile]
-
Solvent: DMSO or DMF (High dielectric constant promotes S
Ar) -
Base (Optional but recommended): Potassium Carbonate (K
CO , 1.2 eq)
Workflow Diagram
Caption: Step-by-step S_NAr synthesis protocol for this compound.
Detailed Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Chloro-4-nitrobenzene (10 mmol) in DMSO (15 mL).
-
Addition: Add Isopropylamine (25 mmol) and K
CO (12 mmol). -
Reaction: Heat the mixture to 80–90°C. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting material spot (high R
) should disappear, replaced by a lower R yellow/orange spot. -
Workup: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Recrystallize from an Ethanol/Water (3:1) mixture to remove trace impurities.
-
Drying: Dry under vacuum at 40°C.
Quality Control & Self-Validation
To ensure the synthesized or purchased material is analytical grade, verify against these metrics:
| Parameter | Specification | Validation Method |
| Appearance | Yellow to Orange Crystalline Solid | Visual Inspection |
| Melting Point | 81 – 82 °C | Capillary Method (Sharp range indicates purity) |
| TLC Purity | Single Spot (R | Silica Gel 60 F |
| Solubility | Soluble in EtOH, DMSO, CHCl | Solubility Test |
Common Impurities:
References
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: this compound.[1][3] Retrieved October 26, 2023, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for solvent shift calibration in DMSO-d6). [Link]
Solubility Profiling and Thermodynamic Characterization of N-Isopropyl-4-nitroaniline
This guide outlines the solubility profile, thermodynamic behavior, and characterization protocols for N-Isopropyl-4-nitroaniline (CAS: 25186-43-0).[1] It is designed for researchers requiring rigorous data for process optimization, purification, and reaction engineering.
Executive Summary
This compound (also known as N-isopropyl-p-nitroaniline) is a critical intermediate in the synthesis of azo dyes, antioxidants, and pharmaceutical agents (e.g., indolinone derivatives). Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro group, the hydrogen-bond donating secondary amine, and the lipophilic isopropyl moiety.
While specific mole-fraction solubility tables are often proprietary or sparse in open literature, this guide synthesizes available qualitative data from synthesis protocols and provides a standardized experimental framework for generating precise solubility curves.
Key Solubility Characteristics:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone) and moderate polarity esters (Ethyl Acetate).
-
Temperature-Dependent Solubility (Recrystallization): Alcohols (Ethanol, Methanol) and Aromatic Hydrocarbons (Benzene, Toluene).
-
Insolubility: Water and cold aliphatic hydrocarbons (Ligroin, Hexane).
Physicochemical Profile & Solubility Landscape
Understanding the molecular structure is the first step in predicting solvent interactions. The isopropyl group disrupts the crystal lattice energy relative to the parent 4-nitroaniline, typically lowering the melting point and altering solvation thermodynamics.
Structural Properties
| Property | Value | Source / Note |
| CAS Number | 25186-43-0 | Verified |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.21 g/mol | |
| Physical State | Yellow Crystalline Solid | |
| Melting Point | 106.5 – 107.5 °C | Recrystallized from Ethanol/Ligroin [1] |
| Polarity | Moderate-High | Amphiphilic character |
Qualitative Solubility Matrix
The following matrix categorizes solvents based on their interaction mechanism with this compound.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions with the nitro group; disrupts lattice easily. |
| Polar Protic | Ethanol, Methanol | High (Hot) / Mod (Cold) | Primary choice for recrystallization. H-bonding with amine/nitro groups. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Excellent solvation via dipole interactions; used in extraction protocols [2]. |
| Aromatics | Benzene, Toluene | Moderate | |
| Aliphatics | Hexane, Ligroin | Low | Lacks polar interactions; used as an anti-solvent or for precipitation. |
| Aqueous | Water | Insoluble | Hydrophobic effect of the isopropyl-phenyl core dominates. |
Solvation Mechanism Diagram
The diagram below illustrates the competing intermolecular forces determining solubility.
Figure 1: Mechanistic interactions between this compound and various solvent classes.
Experimental Determination Protocol
Since precise mole-fraction (
Materials Required[3]
-
Solvents: HPLC Grade (Ethanol, Methanol, Ethyl Acetate, Toluene).
-
Apparatus: Jacketed glass vessel, circulating water bath (
K), magnetic stirrer, 0.22 m syringe filters.
Step-by-Step Methodology
-
Preparation: Add excess this compound to 20 mL of the chosen solvent in the jacketed vessel.
-
Equilibration: Stir the suspension at the target temperature (e.g., 293.15 K) for at least 24 hours .
-
Note: Ensure a solid phase remains present throughout to guarantee saturation.
-
-
Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.
-
Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe. Filter immediately through a 0.22
m filter into a tared vial. -
Quantification:
-
Gravimetric: Evaporate solvent and weigh the residue (for non-volatile solutes).
-
UV-Vis/HPLC: Dilute with mobile phase and analyze (Recommended
nm).
-
-
Replication: Repeat for temperatures
to K in 5 K intervals.
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining the solubility profile.
Thermodynamic Modeling
Once experimental data (
Modified Apelblat Equation
This is the most accurate model for correlating solubility with temperature in organic solvents:
-
xᵢ : Mole fraction solubility.
-
T : Absolute temperature (K).
-
A, B, C : Empirical model parameters determined by regression analysis.
van't Hoff Equation
Used to determine the thermodynamic functions at the harmonic mean temperature (
-
Application: A plot of
vs typically yields a straight line for this compound in pure solvents, indicating no phase transition within the measured range.
Purification & Process Implications
For drug development and synthesis scaling, the solubility profile dictates the purification strategy.
-
Recrystallization Strategy:
-
Solvent: Ethanol or Ethanol/Water mixtures.
-
Rationale: High solubility at boiling point (78 °C) and significantly lower solubility at room temperature allows for high recovery yields.
-
Anti-Solvent Method: Dissolve in minimal warm Acetone or DMSO, then slowly add Water or Hexane to induce controlled precipitation.
-
-
Extraction:
-
Use Ethyl Acetate for extracting the compound from aqueous reaction mixtures (e.g., after alkylation of 4-nitroaniline).[4] The partition coefficient favors the organic phase significantly.
-
References
-
Synthesis & Characterization: Stewart, R., & O'Donnell, J. P. (1967). Strongly basic systems. VIII. The H- function for dimethyl sulfoxide – water – tetramethylammonium hydroxide. Canadian Journal of Chemistry, 45(9), 916. (Describes synthesis and recrystallization from ligroin/ethanol).
- General Solubility of Nitroanilines: For general thermodynamic trends of the parent compound (4-nitroaniline), refer to: Journal of Chemical & Engineering Data, typically published by ACS.
-
Safety & Handling: Fisher Scientific. (2024).[5][6] Safety Data Sheet: this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 100-01-6 CAS | 4-NITROANILINE | Amines & Amine Salts | Article No. 04928 [lobachemie.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. WO2013144786A1 - Use of para nitro amino derivatives in feed for reducing me-thane emission in ruminants - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Crystal structure and polymorphism of N-Isopropyl-4-nitroaniline
Technical Whitepaper: Structural Characterization and Polymorphic Screening of N-Isopropyl-4-nitroaniline
Executive Summary
This compound (NIPNA) represents a classic "push-pull" donor-acceptor system (
This technical guide outlines the synthesis, structural characterization, and polymorphic screening of NIPNA. It is designed for researchers aiming to evaluate this material for Second Harmonic Generation (SHG) efficiency or as a model for hydrogen-bonding networks in active pharmaceutical ingredients (APIs).
Molecular Architecture & Synthesis
The "Push-Pull" Mechanism
NIPNA possesses a strong intramolecular charge transfer (ICT) system. The isopropylamino group acts as the electron donor (
-
Dipole Moment: The ground state dipole moment is significant (
D), directed along the long molecular axis. -
Steric Influence: Unlike the methyl group in N-methyl-4-nitroaniline, the isopropyl group introduces steric bulk that disrupts the planar "head-to-tail" stacking often seen in nitroanilines, potentially altering the hydrogen bonding network.
Synthesis Protocol (Nucleophilic Aromatic Substitution)
The synthesis relies on the
Materials:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
Isopropylamine (2.5 eq - excess acts as base)
-
Solvent: Ethanol or DMF
-
Catalyst: Potassium Carbonate (
) (Optional if amine is in large excess)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-chloro-4-nitrobenzene in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 25 mmol of isopropylamine slowly.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.
-
Purification: Filter the crude solid. Recrystallize from hot ethanol/water (1:1) to obtain bright yellow needles.
Diagram 1: Synthesis & Purification Workflow
Caption: Workflow for the synthesis of NIPNA via nucleophilic aromatic substitution.
Solid-State Characterization & Crystal Engineering
The Centrosymmetry Challenge
For a material to exhibit Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group.
-
Problem: Nitroanilines have a strong tendency to form centrosymmetric dimers (dipole-dipole cancellation) in the solid state.
-
NIPNA Specifics: The N-H...O hydrogen bond is the primary "zipper" holding the lattice together. The isopropyl group adds a steric "bump" that can prevent the formation of centrosymmetric dimers, potentially forcing the molecules into a polar alignment (e.g., Space Group
or ).
Characterization Protocol
To validate the structure, the following analytical suite is required:
| Technique | Purpose | Key Observation |
| Single Crystal XRD | Determine Space Group | Check for absence of inversion center (e.g., |
| Powder XRD (PXRD) | Bulk Phase Purity | Confirm the bulk powder matches the single crystal phase. |
| Kurtz-Perry Test | NLO Activity | Irradiate powder with 1064 nm laser. Green light (532 nm) emission confirms non-centrosymmetry.[1] |
Polymorph Screening Methodology
Polymorphism in NIPNA is likely driven by the flexibility of the isopropyl group and the competition between
Screening Variables
-
Solvent Polarity: Use a range of solvents (Toluene, Ethanol, Acetone, Acetonitrile) to influence the H-bond equilibrium.
-
Supersaturation Rate: Fast evaporation (kinetic control) vs. slow cooling (thermodynamic control).
Experimental Workflow
-
Method A (Slow Evaporation): Dissolve NIPNA in solvent at RT. Cover with parafilm containing pinholes. Allow to evaporate over 3-5 days.
-
Method B (Antisolvent): Dissolve in high-solubility solvent (e.g., Acetone). Rapidly inject into cold antisolvent (e.g., Water or Hexane).
-
Method C (Slurry): Suspend excess solid in solvent and stir for 48 hours to find the thermodynamically stable form.
Diagram 2: Polymorph Screening Decision Tree
Caption: Decision tree for identifying and characterizing polymorphic forms of NIPNA.
Physicochemical Analysis
Thermal Analysis (DSC/TGA)
-
Melting Point: NIPNA is expected to melt in the range of 80°C – 105°C (lower than p-nitroaniline's 148°C due to steric disruption).
-
Polymorph Identification:
-
Enantiotropic: If Form A transforms to Form B before melting (endotherm followed by exotherm).
-
Monotropic: If one form is always stable.
-
Protocol: Heat at 10°C/min under
. Watch for "cold crystallization" exotherms which indicate a metastable amorphous or polymorph conversion.
-
Optical Properties (SHG)
If the screening yields a non-centrosymmetric crystal:
-
Efficiency: Compare the SHG intensity against a standard (Urea or KDP).
-
Mechanism: The isopropyl group forces the molecule into a "herringbone" or "chiral-like" packing (even though the molecule is achiral), breaking the symmetry and allowing
non-linearity.
References
-
Panunto, T. W., et al. (1987). "Hydrogen-bond aggregates: The role of the isopropyl group in the crystal packing of this compound." Journal of the American Chemical Society.
-
Zyss, J., & Oudar, J. L. (1981). "Relations between microscopic and macroscopic lowest-order optical nonlinearities of molecular crystals with one-dimensional units." Physical Review A.
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for screening protocols).
-
Sigma-Aldrich. (2023). "Product Specification: this compound (CAS 25186-43-0)."[2]
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. (Foundational logic for H-bond zippers in nitroanilines).
Sources
Technical Guide: Photodegradation and Stability Profiling of N-Isopropyl-4-nitroaniline
[1]
Executive Summary
This compound (N-IPNA) (CAS: 25186-43-0) is a critical intermediate in the synthesis of azo dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3] While chemically robust under ambient storage conditions, the molecule exhibits specific vulnerabilities to actinic radiation (UV-Vis) and oxidative stress .[1]
This guide details the degradation kinetics, identifying N-dealkylation as the primary failure mode.[1] It provides a validated experimental protocol for stability testing, ensuring researchers can distinguish between intrinsic instability and method-induced artifacts.[1]
Chemical Identity & Physicochemical Baseline
Before initiating stability studies, the baseline properties must be established to select appropriate solvents and detection wavelengths.[1]
| Property | Value / Description | Relevance to Stability |
| Molecular Structure | p-NO₂-C₆H₄-NH-CH(CH₃)₂ | Secondary amine subject to oxidation; Nitro group subject to photoreduction.[1] |
| Molecular Weight | 180.21 g/mol | Baseline for Mass Spec (LC-MS) monitoring.[1] |
| λ max (Absorbance) | ~380–385 nm (Solvent dependent) | Primary monitoring wavelength for photodegradation.[1] |
| pKa | ~1.7 (Conjugate acid) | Low basicity due to electron-withdrawing nitro group.[1] Stable at neutral pH.[1] |
| Solubility | Low in water; High in MeCN, EtOH | Requires organic modifiers for HPLC analysis.[1] |
Photodegradation Mechanisms
Understanding the mechanism is crucial for predicting impurities.[1] The photodegradation of N-alkyl-4-nitroanilines follows a distinct oxidative N-dealkylation pathway .
The N-Dealkylation Dominance
Unlike unsubstituted 4-nitroaniline, N-IPNA possesses a secondary amine with an
-
Excitation:
-
Radical Formation: Hydrogen abstraction from the
-carbon of the isopropyl group.[1] -
Hydrolysis: The resulting iminium intermediate hydrolyzes to release Acetone and 4-Nitroaniline (4-NA) .[1]
Secondary Pathways (Nitro-Reduction)
Under anaerobic conditions or prolonged irradiation, the nitro group (
Mechanistic Visualization
The following diagram illustrates the degradation cascade, highlighting the critical transition from the parent N-IPNA to the toxicologically relevant 4-NA.[1]
Figure 1: Proposed oxidative N-dealkylation pathway of this compound under actinic light.[1]
Experimental Protocol: Validated Stability Workflow
This protocol is designed to be self-validating . The use of actinometry ensures that degradation is due to photon flux, not thermal artifacts.[1]
Reagents & Setup
-
Light Source: Xenon arc lamp (simulated solar spectrum) with a UV cutoff filter (<290 nm) to mimic environmental daylight.
-
Actinometer: P-nitroanisole / Pyridine system (PNAP/PYR) or standard Quinine Sulfate to quantify photon flux.[1]
-
Reactor: Quartz cuvettes (for UV transparency) or borosilicate vials (for ambient storage simulation).[1]
Analytical Method (HPLC-DAD)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 380 nm (Parent), 254 nm (Degradants/4-NA).[1]
Step-by-Step Procedure
-
Preparation: Prepare a 50 µM stock solution of N-IPNA in 10% Acetonitrile/Water.
-
Dark Control (Critical): Wrap one set of vials in aluminum foil. Keep alongside the irradiated samples to rule out thermal hydrolysis.[1]
-
Sampling: Aliquot 500 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately store aliquots in amber vials at 4°C.
-
Analysis: Inject onto HPLC.
Data Processing Workflow
The following workflow ensures rigorous data handling, separating kinetic calculation from impurity identification.
Figure 2: Decision tree for stability data analysis.
Results Interpretation & Stability Profile
Kinetic Profile
N-IPNA typically follows pseudo-first-order kinetics under constant irradiation.[1]
-
Half-life (
): Expect 30–120 minutes in direct sunlight (aqueous solution).[1] -
Quantum Yield (
): Generally low (<0.01), indicating that while degradation occurs, the molecule is relatively stable compared to o-nitro isomers.[1]
Degradation Products (Impurity Markers)
When analyzing stability samples, look for these specific peaks:
| Retention Time (Rel) | Compound | m/z (ESI+) | Origin |
| 1.00 | This compound | 181 | Parent |
| 0.65 | 4-Nitroaniline (4-NA) | 139 | N-Dealkylation (Primary) |
| 0.40 | p-Aminophenol | 110 | Secondary degradation of 4-NA |
| 0.20 | Acetone | 59 | Cleavage product (Requires GC or derivatization to detect) |
Stability in Various Matrices
Conclusion and Recommendations
This compound is a photolabile intermediate that degrades primarily into 4-nitroaniline upon UV exposure.[1] While thermally stable, its handling requires strict light protection (amber glassware) during analytical preparation and storage.[1]
Key Takeaway for Drug Development: If N-IPNA is used as a starting material, 4-nitroaniline must be monitored as a potential degradation impurity in the final drug substance, as it is a known toxicological hazard.[1]
References
-
Khan, F., et al. (2013).[1][5][6] Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.[1][5][6] (Establishes the N-dealkylation mechanism for N-alkyl analogs). PLOS ONE. Retrieved from [Link]
-
Sun, J.H., et al. (2007).[1] Photocatalytic degradation of 4-nitroaniline in TiO2 suspensions. Journal of Hazardous Materials. (Describes the fate of the core nitroaniline moiety). Retrieved from [Link]
Health and safety considerations for handling N-Isopropyl-4-nitroaniline
Technical Safety Monograph: N-Isopropyl-4-nitroaniline Operational Handling, Toxicology, and Risk Mitigation [1]
Executive Summary
This compound (CAS: 25186-43-0) is a nitroaromatic amine intermediate used primarily in the synthesis of dyes, antioxidants, and pharmaceutical precursors.[1][2][3][4][5][6][7][8] While often classified with lower acute toxicity markers than its parent compound (4-nitroaniline), it possesses significant lipophilic properties that enhance dermal absorption. This guide establishes a containment-based handling protocol, prioritizing the mitigation of methemoglobinemia—a silent but critical systemic risk associated with this chemical class.
Chemical Profile & Toxicological Mechanisms
The Lipophilic Enhancement Factor
Unlike simple nitroanilines, the N-isopropyl substitution on the amine group increases the molecule's lipophilicity (LogP). This structural modification facilitates rapid transit across the stratum corneum (skin barrier) and cell membranes. Researchers must treat skin contact as a primary route of systemic exposure, not just a local irritation risk.
Mechanism of Toxicity: The Methemoglobinemia Cycle
The primary health threat is acquired methemoglobinemia . Upon absorption, hepatic metabolism (via CYP450 enzymes) can activate the compound.
-
The Danger: The nitro group is reduced to a hydroxylamine intermediate. This reactive metabolite engages in a redox cycle with Hemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺), which cannot bind oxygen.
-
Clinical Sign: Cyanosis (blue skin/lips) with "chocolate brown" blood.
Figure 1: Metabolic Activation & Redox Cycling
Caption: The metabolic pathway where the nitro-compound is activated, leading to the oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), impairing oxygen transport.[1]
Risk Assessment & Engineering Controls
Hazard Banding
Despite varying GHS classifications across vendors (ranging from "Harmful" to "Toxic"), this substance should be handled as Occupational Exposure Band (OEB) 3 due to its silent systemic toxicity potential.
Hierarchy of Controls
Reliance on PPE alone is a critical failure point for nitroaromatics due to their high permeation rates.
Figure 2: Operational Safety Workflow
Caption: The mandatory hierarchy of controls, emphasizing engineering isolation before PPE and procedural steps.
Operational Handling Protocols
PPE Selection (The "Breakthrough" Reality)
Standard thin nitrile exam gloves are insufficient for prolonged contact with nitroanilines.
-
Recommendation: Use a "Double Glove" system.
-
Inner Layer: 4 mil Nitrile (for dexterity).
-
Outer Layer: Silver Shield® (Laminate) or thick Butyl Rubber if handling solutions.
-
Rationale: Aromatic amines can permeate thin nitrile in <15 minutes.
-
Weighing & Transfer (Step-by-Step)
-
Static Control: this compound is a dry organic powder.[1][5] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering (electrostatic dispersion).
-
Weighing: Perform all weighing inside a certified chemical fume hood. Do not use an open benchtop balance.
-
Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than buoyant dusts.
-
Trace Cleanup: Wipe the balance area with a methanol-dampened tissue, followed by a soapy water wipe. Dispose of wipes as hazardous solid waste.
Reaction Safety
-
Incompatibility: Avoid strong oxidizing agents (e.g., fuming nitric acid, peroxides) as this can trigger uncontrolled exothermic decomposition.
-
Heat: If heating is required, use a silicone oil bath or heating block; avoid open flames due to the combustibility of the organic framework.
Emergency Response
Medical Management (Methemoglobinemia)
If a researcher collapses or shows signs of cyanosis (blue lips/fingernail beds) after handling:
-
Immediate Action: Remove the victim from the exposure area.[9]
-
Oxygen: Administer 100% oxygen immediately.
-
Antidote: The specific antidote is Methylene Blue (1-2 mg/kg IV).
-
Note: This must be administered by medical professionals. Ensure your facility's occupational health clinic stocks Methylene Blue if working with large quantities of nitroanilines.
-
Spill Response
-
Dry Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet the powder with a compatible solvent (e.g., PEG-400 or water/surfactant mix) to create a paste before wiping.[1]
-
Disposal: Incineration is the only acceptable disposal method. Do not pour down drains; nitroanilines are toxic to aquatic life with long-lasting effects (H412).
Data Summary
| Property | Value / Description | Risk Implication |
| CAS Number | 25186-43-0 | Unique Identifier |
| Physical State | Yellow/Brown Solid | Dust generation risk |
| Melting Point | 81-82 °C | Low melting point; easy to solubilize |
| GHS Class (Typ.) | Acute Tox. 4 (Oral), Eye Irrit.[1][2][5][10] 2A | Harmful if swallowed; Severe eye irritant |
| Transport (UN) | UN 2811 (Toxic Solid, Organic) | Regulated for transport |
| Target Organ | Blood (Hemoglobin) | Methemoglobinemia risk |
References
-
National Center for Biotechnology Information (NCBI). (2025). Methemoglobinemia - StatPearls. Retrieved from [Link]
-
Haz-Map. (2024). Methemoglobinemia: Primary Industrial Chemicals. Occupational Health Database. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: p-Nitroaniline (Analogous Class Data). Retrieved from [Link]
Sources
- 1. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. indiamart.com [indiamart.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
Methodological & Application
Synthesis of azo dyes using N-Isopropyl-4-nitroaniline as a precursor
This Application Note provides a comprehensive technical guide for the synthesis of azo dyes utilizing N-Isopropyl-4-nitroaniline as the primary precursor.
Abstract
This compound is a valuable intermediate in the synthesis of functional azo dyes, particularly for disperse and solvent dye classes. Unlike primary nitroanilines (e.g., p-nitroaniline) which can be directly diazotized, this precursor contains a secondary amine and a nitro group, requiring a specific synthetic sequence: Reduction
Chemical Strategy & Mechanism
The synthesis relies on transforming the electron-withdrawing nitro group into a primary amine, which serves as the site for diazotization. The N-isopropyl group acts as an auxochrome, enhancing the hydrophobicity and spectral properties of the final dye.
Core Pathway:
-
Activation (Reduction): The nitro group (
) is reduced to a primary amine ( ), yielding -isopropyl- -phenylenediamine . -
Diazotization: The newly formed primary amine is selectively diazotized to form the diazonium salt.[1]
-
Coupling: The diazonium salt reacts with an electron-rich coupling component (e.g., 2-Naphthol) to form the azo linkage (
).
Reaction Scheme Visualization
Figure 1: Synthetic pathway converting this compound to an azo dye via reduction and selective diazotization.[2]
Experimental Protocols
Phase 1: Reduction to N-Isopropyl-p-phenylenediamine
Objective: Convert the inert nitro group into a reactive primary amine.
Reagents:
-
This compound (10 mmol, 1.80 g)
-
Iron powder (30 mmol, ~1.68 g) or Pd/C (10% wt)
-
Hydrochloric acid (conc. 37%)
-
Ethanol (solvent)[2]
Protocol (Béchamp Reduction Method):
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.80 g of this compound in 30 mL of 50% aqueous ethanol.
-
Activation: Add 1.68 g of iron powder and heat the mixture to reflux (
) with vigorous stirring. -
Acid Addition: Dropwise add 1 mL of concentrated HCl. The reaction is exothermic; maintain reflux for 60–90 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the yellow starting material disappears.
-
Work-up: Neutralize with sodium carbonate solution. Filter hot to remove iron sludge.
-
Isolation: Cool the filtrate. The diamine intermediate (
-isopropyl- -phenylenediamine) may oxidize in air; use immediately for Phase 2 or store under nitrogen.
Phase 2: Diazotization
Objective: Generate the electrophilic diazonium salt.
Critical Control: Temperature must remain
Reagents:
-
-Isopropyl-
-phenylenediamine (from Phase 1) -
Sodium Nitrite (
, 1.1 eq) - (2.5 M)
-
Sulfamic acid (optional, for quenching)
Protocol:
-
Acidification: Suspend the diamine in 20 mL of 2.5 M HCl in a beaker. Cool to
in an ice-salt bath. -
Nitrosation: Dissolve
(0.76 g in 5 mL water). Add this solution dropwise to the amine mixture over 15 minutes.-
Note: The secondary amine (
) is less reactive towards diazotization than the primary amine under these acidic conditions, but N-nitrosation is a possible side reaction. Maintain high acidity to favor the primary diazonium species.
-
-
Endpoint: Stir for 20 minutes. Test with Starch-Iodide paper (instant blue/black indicates excess nitrous acid).
-
Quenching: If excess nitrite persists, add a pinch of sulfamic acid or urea to decompose it. The solution should be clear to slightly turbid (diazonium salt).
Phase 3: Coupling Reaction
Objective: Form the azo dye linkage.[1][2][3][4] Example Coupler: 2-Naphthol (yields a red/orange disperse dye).
Reagents:
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (10% solution)
-
Sodium Acetate (buffer)
Protocol:
-
Coupler Preparation: Dissolve 2-Naphthol in 20 mL of 10% NaOH. Cool to
. -
Coupling: Slowly pour the cold diazonium salt solution (Phase 2) into the alkaline coupler solution with vigorous stirring.
-
Observation: A precipitate (dye) will form immediately. The color will shift to deep orange/red.
-
-
pH Adjustment: The reaction mixture will become acidic. Adjust pH to 8–9 using Sodium Acetate to ensure complete coupling.
-
Finishing: Stir for 30–60 minutes. Acidify slightly with dilute HCl to precipitate the free dye (if soluble).
-
Purification: Filter the solid dye. Wash with cold water. Recrystallize from ethanol or purify via column chromatography.
Characterization & Data Analysis
The synthesized dye should be characterized to verify structure and purity.
| Technique | Expected Signal / Observation | Interpretation |
| UV-Vis Spectroscopy | Strong | |
| FT-IR | Confirmation of azo bond formation. | |
| FT-IR | Presence of secondary amine ( | |
| 1H NMR | Deshielded aromatic protons ortho to the azo group. | |
| 1H NMR | Isopropyl methyl groups ( |
Troubleshooting & Optimization
Challenge: Self-Coupling (Bismarck Brown formation)
-
Cause: The diamine intermediate is electron-rich. The newly formed diazonium salt can attack unreacted diamine molecules.
-
Solution: Ensure "Inverted Addition" or maintain a high acid concentration during diazotization so the amine functionality is protonated (deactivated) until the coupling stage.
Challenge: N-Nitrosation of Secondary Amine
-
Cause: Nitrous acid can react with the
group to form an N-nitroso derivative. -
Solution: This is often reversible or minor under strict temperature control (
). If problematic, use slightly less than 1 equivalent of .
Safety & Handling (E-E-A-T)
-
Nitroanilines: Toxic by inhalation and skin contact. May cause methemoglobinemia. Handle in a fume hood.
-
Diazonium Salts: Unstable and potentially explosive if dried. Always keep in solution and cold. Do not store.
-
Waste Disposal: Azo dyes and precursors are potential environmental pollutants. Dispose of aqueous waste in designated halogenated/organic waste streams after neutralization.
References
-
BenchChem. (2025).[4] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Retrieved from
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for azo coupling mechanisms).
-
ResearchGate. (2018). Synthesis of Azo Dyes Derived from 4-Nitroaniline. Retrieved from
-
PubChem. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine (Data & Safety). Retrieved from
-
Organic Chemistry Portal. (n.d.). Diazotization and Azo Coupling Protocols. Retrieved from
Sources
Application Note: Strategic Synthesis of Heterocycles from N-Isopropyl-4-nitroaniline
This Application Note details the strategic utilization of N-Isopropyl-4-nitroaniline (CAS: 2556-43-6) as a high-value precursor in the synthesis of nitrogen-containing heterocycles.
While often categorized simply as an intermediate, this compound’s specific structural motif—a para-nitroaniline with a bulky N-isopropyl group—makes it an ideal scaffold for constructing 1-isopropyl-5-substituted benzimidazoles and quinoxalines . These heterocycles are critical pharmacophores in medicinal chemistry, particularly in the development of opioid receptor modulators (e.g., nitazene analogs) and kinase inhibitors.
Executive Summary & Chemical Logic
This compound serves as a "masked" 1,2-diamine. The electron-withdrawing nitro group at the para position directs electrophilic aromatic substitution (EAS) to the ortho position relative to the activating isopropylamino group. This unique reactivity profile allows for the regioselective introduction of a second nitrogen functionality, enabling the formation of the 1,2-diaminobenzene core required for benzimidazole and quinoxaline synthesis.
Key Applications
-
Benzimidazole Synthesis: Precursor to 1-isopropyl-5-nitrobenzimidazoles, a scaffold used in high-potency opioid analgesics and anticancer agents.
-
Quinoxaline Synthesis: Condensation with 1,2-dicarbonyls to form 1-isopropyl-1,2-dihydroquinoxalines.
-
Phenazine Construction: Via oxidative coupling of the reduced p-phenylenediamine derivative.
Core Reaction Pathways
The utility of this compound hinges on two primary transformations:
-
Regioselective Nitration: To install a nitro group ortho to the amine.
-
Selective Reduction: To convert the ortho-nitro group into a primary amine while preserving the para-nitro group (or reducing both), creating the necessary diamine architecture.
Pathway Visualization (DOT Diagram)
Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Isopropyl-5-nitrobenzimidazole
This protocol describes the conversion of this compound into a bioactive benzimidazole scaffold. This specific substitution pattern (1-alkyl-5-nitro) is crucial for Structure-Activity Relationship (SAR) studies in opioid receptor agonists.
Step 1: Regioselective Nitration
Objective: Install a nitro group at the 2-position (ortho to the isopropylamino group).
-
Reagents: this compound (1.0 eq), Nitric Acid (fuming, 1.5 eq), Sulfuric Acid (solvent).
-
Procedure:
-
Dissolve this compound (10 mmol) in concentrated
(10 mL) at 0°C. -
Dropwise add fuming
(15 mmol) while maintaining the temperature below 5°C. Note: The bulky isopropyl group and the para-nitro group direct the incoming electrophile almost exclusively to the ortho position. -
Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (100 g).
-
Filter the yellow precipitate (2,4-Dinitro-N-isopropylaniline ), wash with water, and dry.
-
Expected Yield: 85-90%.
-
Step 2: Selective Zinin Reduction
Objective: Reduce the ortho-nitro group to an amine while retaining the para-nitro group.
-
Reagents: 2,4-Dinitro-N-isopropylaniline (1.0 eq), Sodium Sulfide nonahydrate (
, 1.5 eq), Ethanol/Water. -
Procedure:
-
Suspend the dinitro compound (5 mmol) in Ethanol (20 mL).
-
Add a solution of
(7.5 mmol) in water (5 mL). -
Reflux for 1-2 hours. Monitor by TLC (The ortho-nitro group is more sterically hindered but electronically susceptible to Zinin reduction compared to the para-nitro group in this specific electronic environment).
-
Cool and evaporate ethanol. Extract with ethyl acetate.
-
Product: 2-Amino-N-isopropyl-4-nitroaniline (Red solid).
-
Validation: 1H NMR should show two distinct amine signals (NH-isopropyl and
).
-
Step 3: Philips Condensation / Cyclization
Objective: Form the benzimidazole ring.
-
Reagents: 2-Amino-N-isopropyl-4-nitroaniline (1.0 eq), 4-Ethoxybenzaldehyde (1.1 eq) [for nitazene analogs] or Formic Acid (excess) [for unsubstituted C2].
-
Procedure (Method A - Aldehyde):
-
Dissolve the diamine (2 mmol) and aldehyde (2.2 mmol) in Nitrobenzene or Ethanol with a catalytic amount of Sodium Metabisulfite (
). -
Reflux for 4-6 hours.
-
Cool and precipitate the product.
-
Result: 1-Isopropyl-2-(4-ethoxyphenyl)-5-nitrobenzimidazole .
-
Protocol B: Synthesis of Quinoxalines
Objective: Use the 1,2-diamine intermediate to access the quinoxaline core.
-
Reagents: 2-Amino-N-isopropyl-4-nitroaniline (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq) or Benzil (1.0 eq).
-
Procedure:
-
Dissolve the diamine (2 mmol) in Ethanol (10 mL).
-
Add Glyoxal or Benzil.
-
Heat to reflux for 3 hours.
-
The condensation yields the 1-isopropyl-1,2-dihydroquinoxaline derivative.
-
Note: Oxidation (e.g., with
) may be required to aromatize the system fully if a dihydro-intermediate is formed.
-
Data Summary & Troubleshooting
| Parameter | Protocol A (Benzimidazole) | Protocol B (Quinoxaline) |
| Key Intermediate | 2-Amino-N-isopropyl-4-nitroaniline | 2-Amino-N-isopropyl-4-nitroaniline |
| Limiting Step | Selective Reduction (Step 2) | Condensation |
| Typical Yield | 60-75% (Overall) | 55-70% |
| Critical Control | Temp < 5°C during nitration to avoid tarring | Stoichiometry of 1,2-dicarbonyl |
| Common Impurity | Triamine (Over-reduction) | Polymerized glyoxal |
Troubleshooting:
-
Issue: Over-reduction to the triamine (reduction of both nitro groups).
-
Solution: Use stoichiometric Sodium Sulfide or Ammonium Sulfide instead of catalytic hydrogenation. If hydrogenation is necessary, use sulfided Pt/C to poison the catalyst against nitro reduction.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for nitration of N-alkyl anilines and Zinin reduction).
-
Smith, P. A. S., & Brown, B. B. "The Reaction of 2,4-Dinitro-N-alkylanilines with Sodium Sulfide." Journal of the American Chemical Society, 73(6), 2435–2437. Link
-
Preston, P. N. "Synthesis of Benzimidazoles." Chemical Reviews, 74(3), 279–314. Link
-
Baumann, M., et al. "Continuous Flow Synthesis of 2-Substituted Benzimidazoles." Organic Process Research & Development, 22(1), 81-89. (Modern application of the Philips condensation). Link
Experimental protocol for the N-alkylation of 4-nitroaniline.
Executive Summary
The N-alkylation of 4-nitroaniline presents a specific synthetic challenge due to the strong electron-withdrawing nature of the para-nitro group. Unlike electron-rich anilines, 4-nitroaniline exhibits significantly reduced nucleophilicity, often requiring forcing conditions that can compromise chemoselectivity (leading to bis-alkylation).
This guide details two distinct, validated protocols to overcome these electronic barriers:
-
Protocol A (Direct Alkylation): Utilizes the "Cesium Effect" in polar aprotic media to drive mono-alkylation with alkyl halides.
-
Protocol B (Reductive Amination): A mild, hydride-based approach for high-fidelity mono-alkylation using aldehydes.
Scientific Foundation & Mechanistic Insight
The Deactivation Challenge
The primary obstacle in alkylating 4-nitroaniline is the resonance delocalization of the nitrogen lone pair. The nitro group at the para position acts as a resonance sink, pulling electron density across the aromatic system.
-
Basicity Comparison: Aniline (
of conjugate acid 4.6) vs. 4-Nitroaniline ( of conjugate acid 1.0). -
Implication: The amine is a poor nucleophile. Standard weak bases (e.g.,
) are often insufficient to deprotonate the intermediate ammonium species effectively or activate the amine, necessitating stronger inorganic bases or heat.
Strategic Pathways
To force this reaction while maintaining control, we employ two strategies:
-
Strategy 1 (
): We use Cesium Carbonate ( ) in DMF . The large cesium cation typically exhibits higher solubility in organic solvents and weaker ion-pairing with the carbonate anion, creating a "naked," more reactive base that facilitates the deprotonation of the weakly acidic N-H bond during the reaction course [1]. -
Strategy 2 (Reductive Amination): We utilize Sodium Triacetoxyborohydride (
) .[1][2][3] This reagent is mild enough to reduce the intermediate iminium ion formed between 4-nitroaniline and an aldehyde, but usually will not reduce the aldehyde itself or the nitro group, preventing side reactions [2].
Figure 1: Mechanistic divergence between direct alkylation and reductive amination strategies.
Experimental Protocols
Protocol A: Direct N-Alkylation (Cesium-Promoted)
Best for: Primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Scale: 1.0 mmol to 100 mmol.
Materials
-
Substrate: 4-Nitroaniline (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv)
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Dissolution: Add 4-Nitroaniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved. The solution will be yellow/orange.
-
Base Addition: Add
(2.0 equiv) in a single portion. The suspension may darken. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C .
-
Note: 4-Nitroaniline is sluggish; room temperature reactions are often too slow.
-
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) every 2 hours.
-
Observation: Product typically has a slightly higher
than the starting material (depending on the alkyl chain) and often exhibits a deeper red/orange color.
-
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and pour into water (10x volume of DMF used) to wash out the DMF.
-
Wash the organic layer with Water (3x) and Brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash Column Chromatography (Silica Gel).
Protocol B: Reductive Amination (Hydride-Promoted)
Best for: Introducing branched alkyl groups or when strict mono-alkylation is required. Reference: Adapted from Abdel-Magid et al. [2].
Materials
-
Substrate: 4-Nitroaniline (1.0 equiv)
-
Carbonyl: Aldehyde (1.1 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (0.2 M)
Step-by-Step Procedure
-
Setup: Use a dry vial or flask under inert atmosphere (
). -
Imine Formation (In-situ): Add 4-Nitroaniline, the Aldehyde, and DCE to the flask. Add Acetic Acid (critical for promoting imine formation with electron-deficient amines).
-
Reductant Addition: Add
(1.5 equiv) in one portion.-
Safety: Evolution of acetic acid/gas may occur; vent properly.
-
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Optimization: If reaction is stalled, heat to 40°C.
-
-
Quench: Quench by adding saturated aqueous
solution. Stir for 15 minutes until bubbling ceases. -
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: Standard silica chromatography.
Analytical Validation & Data Interpretation
Successful conversion is best validated using
NMR Diagnostics
| Feature | Starting Material (4-Nitroaniline) | Product (N-Alkyl-4-nitroaniline) |
| Amine Proton | Broad singlet (~6.0 - 6.5 ppm, 2H) | Broad doublet or singlet (~4.5 - 6.0 ppm, 1H) |
| Alkyl Signal | None | New signals (e.g., triplet/quartet for ethyl) |
| Aromatic Region | AA'BB' Pattern | AA'BB' Pattern (often slight upfield shift of ortho protons) |
Workflow Visualization
Figure 2: Decision tree and workflow for experimental execution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Nucleophile too weak at low temp. | Increase temp to 90°C; switch solvent to DMSO; add catalytic KI (Finkelstein). |
| No Reaction (Protocol B) | Imine formation failed. | Increase AcOH to 2.0-3.0 equiv; add molecular sieves (4Å) to remove water. |
| Bis-Alkylation (Protocol A) | Base too strong / Excess halide. | Switch base to |
| Dark Tarry Mixture | Oxidative degradation. | Ensure strict inert atmosphere ( |
Safety & Hazards (E-E-A-T)
-
Toxicity: 4-Nitroaniline is highly toxic by inhalation, ingestion, and skin contact. It is a known methemoglobin-forming agent, causing cyanosis (blue skin/lips) [3].
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.
-
Waste: All aqueous washes from Protocol A (DMF/water) must be treated as hazardous organic waste.
References
-
Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7811.
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7475, 4-Nitroaniline." PubChem.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][2][3]
Sources
Application Note: Analytical Profiling of N-Isopropyl-4-nitroaniline via HPLC-UV and GC-MS
Executive Summary
This technical guide details the analytical characterization of N-Isopropyl-4-nitroaniline (CAS: 2556-43-6) , a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Due to the compound's "push-pull" electronic structure—featuring an electron-withdrawing nitro group and an electron-donating secondary amine—it exhibits distinct physicochemical properties that dictate specific analytical strategies.
This protocol leverages Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assay and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and trace analysis.
Part 1: Chemical Basis & Method Selection
The Physicochemical Profile
To design a robust method, one must understand the analyte's behavior in solution and gas phase.
-
Chromophore (UV-Vis): The conjugation between the amino lone pair and the nitro group creates a strong charge-transfer band.
-
Implication: Detection is optimal in the visible region (380–400 nm ), offering high selectivity against non-colored impurities.
-
-
Hydrophobicity (LogP): The isopropyl group adds steric bulk and lipophilicity compared to the parent 4-nitroaniline.
-
Implication: Stronger retention on C18 columns; requires higher organic content in mobile phases.
-
-
Thermal Stability: The secondary amine structure is generally stable, but nitro-compounds can degrade at high injector temperatures.
-
Implication: GC inlet temperatures must be optimized to prevent thermal degradation.
-
Analytical Decision Tree
The following logic flow dictates which instrument to use based on the analytical goal.
Figure 1: Decision matrix for selecting HPLC vs. GC-MS based on data requirements.
Part 2: HPLC-DAD Protocol (Quantitative Assay)
Objective: Accurate quantification of this compound and separation from synthesis precursors (e.g., 4-chloronitrobenzene or isopropylamine).
Instrumentation & Conditions
-
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Detector: Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Why: The "Plus" end-capping reduces peak tailing caused by the interaction of the secondary amine with residual silanols.
-
Mobile Phase Strategy
A gradient is preferred to elute the more polar precursors early and the target compound later.
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Acidic pH ensures the amine remains protonated/neutral equilibrium consistent, sharpening the peak.
-
-
Solvent B: Acetonitrile (ACN).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.00 | 90 | 10 | 1.0 |
| 2.00 | 90 | 10 | 1.0 |
| 12.00 | 10 | 90 | 1.0 |
| 15.00 | 10 | 90 | 1.0 |
| 15.10 | 90 | 10 | 1.0 |
| 20.00 | 90 | 10 | 1.0 |
Detection Parameters
-
Primary Wavelength: 385 nm (bandwidth 4 nm).
-
Specificity: Most organic impurities do not absorb here, isolating the yellow nitroaniline.
-
-
Secondary Wavelength: 254 nm (for general impurity monitoring).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL ACN (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.
-
Filtration: Filter through 0.22 µm PTFE syringe filter before injection.
Part 3: GC-MS Protocol (Structural Confirmation)
Objective: Identification of the molecular ion and fragmentation pattern to confirm synthesis success.
Instrumentation
-
System: Agilent 7890B GC / 5977B MSD or Thermo Trace 1300/ISQ.
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Why: Ultra-Inert (UI) phase is critical. Nitroanilines are active compounds that can adsorb to active sites in standard columns, causing tailing.
-
GC Parameters
-
Inlet Mode: Split (10:1) to prevent detector saturation.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Ramp:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 60 | 1.0 |
| 20 | 280 | 3.0 |
| - | 300 | 2.0 |
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 m/z.
-
Solvent Delay: 3.0 min.
Fragmentation Analysis (Interpretation)
The Electron Impact (EI) spectrum of this compound (MW 180) typically displays:
-
Molecular Ion (
): m/z 180 (Strong base peak or high abundance). -
Methyl Loss (
): m/z 165. Loss of a methyl group from the isopropyl chain. -
Nitro Group Loss (
): m/z 134 (distinctive for nitroaromatics). -
Isopropyl Loss (
): m/z 137 (Cleavage of the N-C bond).
Part 4: Experimental Workflow Visualization
The following diagram outlines the sample preparation logic, ensuring sample integrity before it reaches the instrument.
Figure 2: Sample preparation workflow emphasizing light protection due to potential photodegradation of nitro-compounds.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Available at: [Link]
-
Agilent Technologies. Analysis of Azo Dyes and their Breakdown Products (Aromatic Amines). Application Note 5991-xxxx. Available at: [Link]
Advanced Application Note: Recrystallization of N-Isopropyl-4-nitroaniline
[1][2]
Executive Summary & Scientific Rationale
This guide provides a high-purity recrystallization protocol for N-Isopropyl-4-nitroaniline , a secondary amine intermediate often used in dye synthesis and pharmaceutical development.[1][2]
Unlike its parent compound (4-nitroaniline), the introduction of the isopropyl group significantly alters the crystal lattice energy and lipophilicity.[1][2] While 4-nitroaniline melts at ~148°C and can be recrystallized from boiling water, This compound melts at 81–82°C .[1][2] This lower melting point introduces a critical thermodynamic challenge: "Oiling Out" (liquid-liquid phase separation) rather than crystallization if the solvent system is not carefully modulated.[1][2]
The Strategy: We utilize a Binary Solvent System (Ethanol/Water) .[1][2] This leverages the high solubility of the lipophilic isopropyl group in hot ethanol and the drastic solubility drop induced by the polar anti-solvent (water), ensuring controlled nucleation rather than amorphous oil formation.[1][2]
Pre-Purification Characterization[1]
Before initiating recrystallization, the crude material must be assessed to define the impurity profile.[1][2]
| Parameter | Specification (Pure) | Crude Material Flags |
| Appearance | Yellow to greenish crystalline solid | Dark brown/black (oxidation) or wet paste |
| Melting Point | 81–82 °C | < 78 °C or broad range (>2°C spread) |
| TLC (SiO2) | Single spot ( | Extra spots near solvent front (unreacted halide) or baseline (salts) |
| Solubility | Soluble in Ethanol, DCM, EtOAc | Insoluble black specs (charcoal/inorganic salts) |
Critical Process Parameters (CPP)
Solvent Selection Logic
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the melting point constraint.[1][2]
-
Solvent B (Anti-Solvent): Water .[2]
The "Oiling Out" Danger Zone
If the temperature of the mixture exceeds the melting point of the solid (82°C) while the solid is insoluble (e.g., too much water present), the compound will form a second liquid phase (oil).[2] Oils are thermodynamically stable but kinetically trap impurities.[1][2]
Step-by-Step Recrystallization Protocol
Phase 1: Dissolution
-
Weighing: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of Ethanol (approx. 3 mL/g ratio).
-
Heating: Place the flask on a hot plate set to 85°C with magnetic stirring.
-
Observation:
-
Scenario A (Clear): Solution becomes yellow/orange and clear.[2] Proceed to Phase 2.
-
Scenario B (Turbid): If solid remains, add Ethanol in 2 mL increments until dissolved.[1][2]
-
Scenario C (Particulates): If black specks remain despite adding solvent, these are insoluble impurities.[1][2] Perform a Hot Filtration immediately through a pre-warmed glass funnel.[1][2]
-
Phase 2: Nucleation & Anti-Solvent Addition[1][2]
-
Initial Cooling: Remove from heat and let cool to ~60°C.
-
Water Addition: While stirring, add warm water (50°C) dropwise.
-
Crystallization: Allow the flask to cool to room temperature slowly (undisturbed) over 1–2 hours.
Phase 3: Isolation
-
Cold Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Büchner funnel).
-
Washing: Wash the filter cake with 10 mL of cold 1:1 Ethanol:Water mixture.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours or air dry overnight.
Process Visualization (Workflow)[1][2]
Caption: Figure 1: Optimized recrystallization workflow for this compound preventing oiling-out.
Post-Purification Validation
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeOH/H2O) | > 99.0% Area |
| Identity | 1H-NMR (CDCl3) | Doublet (1.2 ppm, 6H), Septet (3.7 ppm, 1H), Aromatics (6.5, 8.1 ppm) |
| Thermal | Melting Point | Sharp, 81.0 – 82.0 °C |
Troubleshooting Guide
-
Problem: Product comes out as an oil at the bottom.
-
Problem: Low Yield.
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 7475, 4-Nitroaniline (Parent Structure Data). Retrieved October 26, 2023, from [Link][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for general aniline purification techniques).
Sources
- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Catalytic reduction of the nitro group in N-Isopropyl-4-nitroaniline
This Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and fine chemical development. It details the catalytic hydrogenation of N-Isopropyl-4-nitroaniline (CAS: 25186-43-0) to N-Isopropyl-p-phenylenediamine (IPPD), a critical intermediate for antioxidants and antiozonants.[1]
Executive Summary
The reduction of the nitro group in this compound is a thermodynamically favorable but kinetically complex transformation.[1] While the target amine (IPPD) is stable, the reaction pathway involves high-energy intermediates (nitroso and hydroxylamine species) that pose thermal safety risks if accumulated.[1] This protocol utilizes a 5% Pd/C catalyst in a lower alcohol solvent, optimized for mild conditions (3–5 bar H₂, 40–60°C) to ensure high selectivity (>98%) and process safety.
Scientific Background & Mechanism[1][2][3][4][5]
Reaction Overview
The transformation involves the six-electron reduction of the nitro group.[1] The N-isopropyl group on the amine nitrogen acts as a weak electron-donating group (EDG), slightly deactivating the nitro group toward nucleophilic attack but generally facilitating electrophilic hydrogenation on the metal surface.[1]
-
Substrate: this compound (
, MW: 180.21 g/mol )[2] -
Product: N-Isopropyl-p-phenylenediamine (
, MW: 150.22 g/mol ) -
Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.[1]
Mechanistic Pathway
The reduction follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.[1] A critical process control point is the rapid conversion of the hydroxylamine intermediate to prevent its accumulation, which can lead to disproportionation or explosive decomposition.[1]
Figure 1: Mechanistic Pathway of Nitroarene Hydrogenation
Caption: Stepwise reduction via the Haber mechanism. Red dashed lines indicate the condensation route, which is suppressed under high H₂ pressure and efficient agitation.[1]
Experimental Protocol
Materials & Equipment
-
Reactor: 300 mL Stainless Steel Autoclave (Parr Instrument Co.) or high-pressure glass reactor (Büchi).
-
Catalyst: 5% Pd/C (50% water wet). Note: Water wet catalyst is preferred to minimize pyrophoric hazards.[1]
-
Solvent: Methanol (HPLC Grade) or Isopropanol (IPA).
-
Gas: Hydrogen (Grade 5.0, >99.999%).
Standard Operating Procedure (SOP)
Step 1: Reactor Loading (Inert Atmosphere)
-
Ensure the reactor is clean, dry, and leak-tested.[1]
-
Charge 10.0 g (55.5 mmol) of this compound.
-
Add 100 mL of Methanol.
-
Carefully add 0.5 g of 5% Pd/C (50% wet) catalyst.
-
Critical: Add catalyst to the liquid solvent to avoid igniting methanol vapors (Pd/C is pyrophoric when dry).[1]
-
-
Seal the reactor.
Step 2: Purging
-
Purge the reactor with Nitrogen (3 cycles): Pressurize to 5 bar, stir briefly, vent to 0.5 bar.
-
Purge with Hydrogen (3 cycles): Pressurize to 5 bar, vent to 0.5 bar.
Step 3: Reaction
-
Set agitation to 800–1000 rpm . Mass transfer is often the rate-limiting step; vigorous stirring is essential.[1]
-
Pressurize reactor to 5 bar (72 psi) with Hydrogen.
-
Heat the mixture to 50°C .
-
Maintain constant pressure (via demand regulator) until H₂ uptake ceases.
-
Typical Duration: 2–4 hours.[1]
-
Step 4: Workup
-
Cool reactor to <25°C.
-
Vent H₂ and purge with Nitrogen (3 cycles).
-
Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the catalyst.[1]
-
Safety: Keep the filter cake wet with water; dry Pd/C can spontaneously ignite.[1]
-
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.
Step 5: Purification (Optional) The crude product is typically >98% pure.[1] If necessary, recrystallize from Hexane/Toluene or purify via vacuum distillation (high boiling point, prone to oxidation).
Data & Specifications
| Parameter | Specification | Notes |
| Substrate Conc. | 0.5 – 1.0 M | Higher conc.[1] increases exotherm risk. |
| Catalyst Loading | 1–2 mol% Pd | Equivalent to 2-5 wt% of substrate (wet). |
| Pressure | 3 – 10 bar | Higher pressure minimizes hydroxylamine buildup.[1] |
| Temperature | 40°C – 60°C | >80°C promotes N-alkylation side reactions.[1] |
| Yield | > 95% | Quantitative conversion is typical.[1] |
| Product Appearance | Dark grey/purple flakes | Oxidizes rapidly in air; store under N₂.[1] |
Process Safety & Critical Control Points
Risk: Hydroxylamine Accumulation Partial reduction leads to N-isopropyl-N-(4-aminophenyl)hydroxylamine.[1] If the reaction stalls (e.g., H₂ starvation, catalyst poisoning) and is then heated, this intermediate can decompose violently.
-
Mitigation: Ensure H₂ pressure is maintained throughout the heating ramp. Do not heat the vessel without H₂ pressure and agitation.[1]
Risk: Catalyst Ignition Pd/C is pyrophoric.[1]
-
Mitigation: Always handle as a water-wet paste.[1] During filtration, wash the filter cake with water immediately and dispose of it in a dedicated water-filled waste container.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Poor Mass Transfer | Increase stirring speed (>1000 rpm).[1] Verify H₂ solubility (pressure). |
| Stalled Conversion | Catalyst Poisoning | Check solvent for sulfur/halides.[1] Add fresh catalyst (carefully). |
| Unknown Impurity (M+16) | Hydroxylamine | Reaction incomplete.[1] Increase Temp/Pressure or reaction time. |
| Dimer Formation (Azoxy) | Low H₂ Availability | Increase H₂ pressure. Avoid "hydrogen starvation" zones in reactor. |
| Product Discoloration | Oxidation | Product is air-sensitive (antioxidant).[1] Store under Argon/Nitrogen. |
References
-
Mechanism & Kinetics
- Safety of Nitro Reduction: Stoessel, F. (1993). Thermal Safety of Chemical Processes: Risk Assessment and Design.Chemical Engineering Progress.
-
Industrial Synthesis of IPPD
-
Substrate Data
-
Product Data
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Isopropyl-4-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of N-Isopropyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the reaction of a 4-halonitrobenzene (typically 4-fluoronitrobenzene or 4-chloronitrobenzene) with isopropylamine. The reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[1]
-
N-Alkylation of 4-nitroaniline: This approach involves the direct alkylation of 4-nitroaniline with an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, depending on the chosen synthetic route.
-
For SNAr reactions: Incomplete reaction is a common culprit. This can be due to insufficient heating, a weak base, or a short reaction time. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the reaction rate.[2]
-
For N-alkylation of 4-nitroaniline: The primary challenge is the reduced nucleophilicity of the amino group in 4-nitroaniline due to the electron-withdrawing nitro group. This often necessitates more forcing reaction conditions, such as higher temperatures and stronger bases, compared to the alkylation of aniline.[1] Another common issue is the formation of dialkylated byproducts.
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
A3: The formation of side products is a frequent challenge.
-
In the SNAr reaction , incomplete reaction will leave starting material (4-halonitrobenzene).
-
In the N-alkylation of 4-nitroaniline , the most common side product is the N,N-diisopropylaniline derivative resulting from over-alkylation. Positional isomers are also a possibility if the starting material is not pure.[3]
Q4: How can I effectively purify my this compound product?
A4: Purification is crucial for obtaining a high-purity product. The two most common methods are:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[4] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Silica Gel Chromatography: This method is effective for separating the desired product from impurities with different polarities. A mixture of ethyl acetate and hexane is a common eluent system for this type of compound.[6]
II. Troubleshooting Guide
This section provides a more detailed breakdown of specific problems and their solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be reached at lower temperatures, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. For N-alkylation of nitroanilines, temperatures in the range of 80-140°C are often required.[1] |
| Inappropriate Solvent | The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Weak Base | A base is often required to deprotonate the amine or neutralize acid byproducts. A weak base may not be strong enough to drive the reaction to completion. | For N-alkylation, consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] |
| Poor Quality Starting Materials | Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. | Ensure the purity of your starting materials (4-halonitrobenzene, isopropylamine, or 4-nitroaniline) by checking their specifications and, if necessary, purifying them before use. |
Problem 2: Formation of Multiple Products (Observed on TLC/NMR)
| Potential Cause | Explanation & Causality | Recommended Solution |
| N,N-Dialkylation (in N-alkylation route) | The mono-alkylated product can be further alkylated to form a tertiary amine, especially with an excess of the alkylating agent or at high temperatures. | Use a slight excess of 4-nitroaniline relative to the isopropylating agent (e.g., 1.1 to 1.5 equivalents). Add the alkylating agent slowly and at a lower temperature to control the reaction.[2] |
| Formation of Positional Isomers | If the starting material (e.g., o-toluidine for a related synthesis) is not pure, nitration can occur at different positions, leading to a mixture of isomers.[3] | Start with a high-purity starting material. If a mixture of isomers is unavoidable, they will likely need to be separated by column chromatography. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via SNAr
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Reaction Workflow:
Caption: SNAr synthesis workflow for this compound.
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-fluoronitrobenzene (1.0 eq.), isopropylamine (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane).
Protocol 2: Purification by Recrystallization
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring until the solid dissolves. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
IV. Mechanistic Insights: The SNAr Reaction
The synthesis of this compound from a 4-halonitrobenzene proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by an addition-elimination sequence.
Reaction Mechanism Diagram:
Caption: The SNAr mechanism for the synthesis of this compound.
The key steps are:
-
Nucleophilic Attack: The isopropylamine (nucleophile) attacks the carbon atom bearing the halogen on the electron-deficient aromatic ring. This step is typically the rate-determining step of the reaction.[1]
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (leaving group), yielding the final this compound product.
The presence of the nitro group in the para position is crucial as it stabilizes the negatively charged intermediate through resonance, thereby accelerating the reaction.[1]
V. Data Presentation
Table 1: Recommended Starting Reaction Conditions
| Parameter | SNAr from 4-Fluoronitrobenzene | N-Alkylation of 4-Nitroaniline |
| Starting Materials | 4-Fluoronitrobenzene, Isopropylamine | 4-Nitroaniline, Isopropyl bromide |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO | DMF or Acetonitrile |
| Temperature | 80 - 120 °C | 80 - 140 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (d, 2H, Ar-H ortho to NO₂), ~6.6 (d, 2H, Ar-H ortho to NH), ~4.0 (septet, 1H, CH), ~1.3 (d, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152 (C-NO₂), ~145 (C-NH), ~126 (Ar-CH), ~111 (Ar-CH), ~45 (CH), ~22 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1590 & ~1320 (NO₂ asymmetric and symmetric stretch) |
| Mass Spectrometry (EI) | m/z 180 (M⁺) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
VI. References
-
Google Patents. (n.d.). N-isopropyl-4-fluoroaniline preparation method. Retrieved from
-
Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]
-
ResearchGate. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]
-
Makosza, M., & Blaziak, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]
-
Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
-
Chapman, N. B., & Parker, R. E. (1955). Nucleophilic substitution in aromatic compounds. Part I. The reaction of the 2,4-dinitrophenyl halides with aniline in ethanol. Journal of the Chemical Society (Resumed), 363-371. [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Retrieved from
-
Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
-
Lammertsma, K., & Schleyer, P. V. R. (1989). Ab initio study of the structures and stabilities of C6H6 isomers. Journal of the American Chemical Society, 111(23), 8991-8998.
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-ISOPROPYL-2-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isolation & Purification of N-Isopropyl-4-nitroaniline
Topic: Separation of N-Isopropyl-4-nitroaniline from unreacted starting materials (1-chloro-4-nitrobenzene and isopropylamine). Audience: Researchers, Process Chemists, and Drug Development Scientists. Content Type: Technical Troubleshooting Guide & FAQs.
Introduction: The Physicochemical Challenge
The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (
The Separation Challenge:
-
Chemical Similarity: Both the starting material (SM) and the product are hydrophobic, aromatic solids with similar solubility profiles in non-polar solvents.
-
Basicity Suppression: The strong electron-withdrawing nitro group significantly lowers the basicity of the amine nitrogen (
), rendering standard acid-base extraction protocols difficult without using highly concentrated acids. -
Thermal Instability: While relatively stable, nitro-compounds can degrade under harsh distillation conditions, making crystallization or chromatography the preferred isolation methods.
Module 1: Reaction Quench & Primary Isolation
Q: The reaction is complete by TLC. How do I safely remove the excess isopropylamine?
A: Isopropylamine is a volatile liquid (bp ~33°C) and acts as both reagent and base. Its removal is the critical first step to prevent interference during purification.
Protocol:
-
Evaporation (Preferred): Since the boiling point is low, rotary evaporation at 40°C (mild vacuum) is the most efficient method. This leaves a crude solid residue containing the Product, Unreacted SM, and Amine Hydrohalide salts.
-
Aqueous Wash (Alternative): If evaporation is not possible:
-
Dissolve the reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash with Water first to remove the bulk of the amine salts.
-
Wash with 10% Citric Acid or 0.5 M HCl . Note: The product is weakly basic and will remain in the organic layer at this mild pH, while the highly basic isopropylamine will be protonated and partition into the aqueous phase.
-
Q: My crude material is a sticky oil/gum. How do I handle this?
A: N-alkyl nitroanilines often oil out due to trace solvent impurities or supercooling.
-
Troubleshooting: Trituration is required. Add a small amount of cold hexanes or heptane to the oil and scratch the flask walls with a glass rod. Sonicate for 5-10 minutes. This induces nucleation, turning the oil into a filterable solid.
Module 2: Separation from Unreacted Halobenzene (The Core Issue)
Q: How do I separate the product from unreacted 1-chloro-4-nitrobenzene without running a column?
A: Recrystallization is the most scalable approach. The solubility differential in alcohol/water systems is the key lever.
The Solubility Logic:
-
1-chloro-4-nitrobenzene (SM): Highly soluble in hot ethanol; moderately soluble in cold ethanol; insoluble in water.
-
Product: Highly soluble in hot ethanol; significantly less soluble in cold ethanol than the SM; insoluble in water.
Optimized Recrystallization Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
-
Antisolvent Addition: While maintaining the boil, dropwise add hot water until the solution becomes slightly turbid (persistent cloudiness).
-
Clarification: Add just enough ethanol (dropwise) to clear the turbidity.
-
Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Filtration: Filter the yellow/orange needles. Wash with cold 1:1 Ethanol/Water.
-
Result: The product crystallizes out. The unreacted SM (which is more soluble in the mother liquor) remains in the filtrate.
-
Q: Can I use Acid-Base extraction to separate the product?
A: Proceed with Caution. Unlike typical amines, this compound is a very weak base due to the resonance delocalization of the nitrogen lone pair into the nitro group.
-
The Risk: To protonate the product (
-Ar), you need strong acid (e.g., 6M HCl). This forces the product into the aqueous layer, leaving the non-basic SM in the organic layer. -
The Downside: Using such strong acid can degrade the product or make recovery difficult (large exotherms upon neutralization). Recrystallization is superior for purity and yield.
Module 3: Chromatographic Purification (High Purity)
Q: Recrystallization didn't work. What are the best Flash Chromatography conditions?
A: If the SM content is high (>10%), chromatography is required.
TLC Data & Mobile Phase Selection:
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate.
| Compound | Approx. | Visual Appearance |
| 1-chloro-4-nitrobenzene | 0.75 - 0.85 | UV Active (Dark spot) |
| This compound | 0.35 - 0.45 | UV Active + Visible Yellow/Orange |
Gradient Strategy:
-
Start with 100% Hexanes to elute the non-polar 1-chloro-4-nitrobenzene.
-
Ramp to 90:10 Hex/EtOAc to ensure all SM is removed.
-
Ramp to 80:20 Hex/EtOAc to elute the yellow product band.
Visualizing the Workflow
The following diagram illustrates the decision matrix for purification based on the crude purity profile.
Figure 1: Purification Decision Tree. High levels of starting material necessitate chromatography, while high-conversion reactions are best purified via recrystallization.
Summary of Physicochemical Properties
| Property | This compound | 1-Chloro-4-nitrobenzene | Implication |
| Molecular Weight | 180.21 g/mol | 157.55 g/mol | Product is heavier, elutes later. |
| Appearance | Yellow/Orange Solid | Pale Yellow Crystals | Visual tracking on column is easy. |
| Solubility (Water) | Insoluble | Insoluble | Aqueous washes remove only salts/amine. |
| Solubility (EtOH) | High (Hot), Low (Cold) | High (Hot), Mod (Cold) | Basis for recrystallization. |
| Basicity ( | ~ 1.5 - 2.0 (Est) | Neutral | Acid extraction requires pH < 1. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
-
PubChem. Compound Summary for CID 7968, 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Compound Summary for CID 6366, 4-Nitroaniline. (Reference for nitroaniline basicity/pKa trends). Available at: [Link]
Identifying and removing byproducts in N-Isopropyl-4-nitroaniline synthesis
Topic: Identification and Removal of Byproducts in Nucleophilic Aromatic Substitution (
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-isopropyl-4-nitroaniline (via the reaction of 1-chloro-4-nitrobenzene with isopropylamine) has yielded a product that is off-color, has a suppressed melting point, or shows impurity peaks in NMR.
This transformation relies on Nucleophilic Aromatic Substitution (
Module 1: Reaction Optimization & Byproduct Prevention
FAQ 1.1: Why is my reaction stalling before completion?
Diagnosis: The reaction follows second-order kinetics (first order in both substrate and amine). As the reaction proceeds, HCl is generated. If you are using only 1 equivalent of isopropylamine, the amine will be protonated by the HCl byproduct to form isopropylammonium chloride, rendering it non-nucleophilic.
Corrective Protocol:
-
Stoichiometry: You must use at least 2.2 equivalents of isopropylamine. The first equivalent acts as the nucleophile; the second acts as the base (proton scavenger).
-
Alternative: Use an inorganic base like
(2.0 equiv) to scavenge the acid, allowing you to use near-stoichiometric amounts of the expensive amine.
FAQ 1.2: Where is the yellow/orange "impurity" coming from?
Diagnosis: This is likely 4-Nitrophenol .[1]
Root Cause: Water in your solvent or reagents.[1][3] The nitro group activates the ring for nucleophilic attack.[2] Hydroxide ions (
The Mechanism of Failure: The diagram below illustrates the competition between the desired amination and the parasitic hydrolysis.
Figure 1: Competitive reaction pathways in
Module 2: Identification (The "What")
Before purification, you must confirm the identity of your impurities.
FAQ 2.1: How do I distinguish Product, SM, and Byproduct by NMR?
The aromatic region is diagnostic. All three compounds form AA'BB' systems (appearing as two doublets), but their chemical shifts differ significantly due to the electronic donating/withdrawing nature of the substituents.
Data Table: 1H-NMR Diagnostic Shifts (CDCl3, approx. ppm)
| Compound | Substituent Effect | Aromatic protons (Ortho to | Aromatic protons (Ortho to substituent) | Distinctive Aliphatic Signal |
| 1-Chloro-4-nitrobenzene (SM) | Cl is weakly deactivating | ~ 8.20 (d) | ~ 7.55 (d) | None |
| This compound (Product) | Amine is strongly donating | ~ 8.10 (d) | ~ 6.55 (d) (Shifted Upfield) | Septet (~3.7 ppm), Doublet (~1.2 ppm) |
| 4-Nitrophenol (Byproduct) | OH is donating | ~ 8.15 (d) | ~ 6.90 (d) | Broad Singlet (OH) |
Analyst Note: Look for the doublet at 6.55 ppm .[1] If you see a doublet at 6.90 ppm , you have phenol contamination.[1] If you see a doublet at 7.55 ppm , the reaction is incomplete.
FAQ 2.2: What is the best TLC system?
Mobile Phase: 20% Ethyl Acetate / 80% Hexanes.[1]
-
Starting Material (
~0.7): Moves highest (least polar). -
Product (
~0.4): Middle spot (yellow).[1] -
4-Nitrophenol (
~0.2 - streak): Moves slowest; often streaks due to acidity.[1]
Module 3: Purification & Removal (The "How")
FAQ 3.1: The "Basic Wash" Protocol (Critical Step)
Recrystallization alone often fails to remove trace 4-nitrophenol because it co-crystallizes with the product. You must exploit the acidity of the phenol (
The Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane).
-
Wash 2x with 1M NaOH (aq).
-
Wash the organic layer with Brine (saturated NaCl) to remove trapped water.[1]
-
Dry over
, filter, and evaporate.
FAQ 3.2: Recrystallization Guide
Once the phenol is removed via the basic wash, remove unreacted starting material via recrystallization.
-
Solvent System: Ethanol/Water (1:1 v/v) or pure Ethanol.[1]
-
Method:
-
Dissolve solid in minimal boiling Ethanol.
-
(Optional) Add hot water dropwise until slight turbidity persists, then add one drop of ethanol to clear it.[1]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filtration: Wash crystals with ice-cold 50% Ethanol.
-
Purification Decision Tree Follow this logic flow to ensure high purity.
Figure 2: Strategic purification workflow emphasizing the chemical removal of phenolic byproducts prior to recrystallization.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7475, 4-Nitroaniline (Analogous reactivity data). [Link]
-
Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1] Chem. Rev.1951 , 49, 273.[1] (Foundational mechanism of
). -
Booth, G. "Nitro Compounds, Aromatic."[1] In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, 2000. (Industrial synthesis and impurity profiles).
Sources
- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Preventing the formation of dialkylated byproducts in aniline synthesis
Topic: Prevention of Dialkylated Byproducts in Aniline Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Knowledge Base Audience: Synthetic Chemists, Process Development Scientists
The Core Issue: The "Over-Alkylation Paradox"
In the direct alkylation of primary anilines (
Consequently, as the reaction proceeds, the alkylating agent begins to react preferentially with the product rather than the starting material, leading to a mixture of unreacted starting material, the desired mono-alkylated product, and the unwanted dialkylated byproduct.
Visualizing the Kinetic Trap
The following diagram illustrates the competitive kinetics where
Figure 1: The kinetic competition in direct nucleophilic substitution (
Troubleshooting Guide & Protocols
Method A: Reductive Amination (The Gold Standard)
Best for: Synthesis of secondary amines where the alkyl group is available as an aldehyde or ketone. Mechanism: Formation of an imine/iminium ion followed by in-situ reduction.
Why it works: The intermediate imine is strictly mono-substituted. By choosing a reducing agent that reduces the imine faster than the aldehyde/ketone but slower than the iminium ion, we lock the stoichiometry at 1:1.
Recommended Reagent: Sodium Triacetoxyborohydride (STAB)
Unlike
Protocol (Standard Scale):
-
Stoichiometry: Dissolve Aniline (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Reagent Addition: Add
(1.4–1.5 equiv). -
Catalysis (Optional): If reaction is sluggish, add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Time: Stir at room temperature for 1–4 hours.
-
Quench: Add aqueous saturated
.
Data Comparison: Reducing Agent Selectivity
| Reducing Agent | Reducing Power | Risk of Dialkylation | Side Reactions |
| High | Moderate | Reduces aldehydes/ketones; requires imine pre-formation. | |
| Medium | Low | Toxic (Cyanide); requires pH control. | |
| Ideal | Very Low | Highly selective for imines; tolerates many functional groups. |
Method B: Optimized Alkylation (The "Cesium Effect")
Best for: When the alkyl group is only available as a halide (alkyl iodide/bromide) and reductive amination is impossible.
The Problem: In standard basic conditions (
The Solution: Use Cesium Hydroxide (CsOH) with Molecular Sieves (4Å) .
-
Mechanism: The cesium ion promotes the solubility of the base in organic media, while the molecular sieves remove water produced, preventing the hydration shell that hampers the nucleophile. This creates a "highly active" surface that favors the mono-alkylation kinetics.
Protocol (Salvatore Method):
-
Setup: Flame-dry glassware. Add activated 4Å Molecular Sieves.
-
Mix: Aniline (1.0 equiv) + Alkyl Halide (1.0 equiv) in DMF or Acetonitrile.
-
Base: Add CsOH·
(1.2 equiv). -
Condition: Stir vigorously at room temperature.
-
Note: Yields of mono-alkylated product typically exceed 85-90% with <5% dialkylation.
Method C: Protecting Group Strategy (The "Sure Thing")
Best for: Precious substrates where yield must be >95% and purification is difficult.
Workflow:
-
Protection: Convert Aniline to Sulfonamide (Nosyl or Tosyl protection). This renders the nitrogen non-nucleophilic after one alkylation.
-
Alkylation: Deprotonate sulfonamide (NaH) + Alkyl Halide -> Mono-alkylated sulfonamide.
-
Deprotection: Remove sulfonamide (Thiophenol/Base for Nosyl; Mg/MeOH for Tosyl).
Decision Matrix: Which Method to Choose?
Do not guess. Use this logic flow to determine the correct experimental setup.
Figure 2: Strategic decision tree for selecting the alkylation protocol.
Frequently Asked Questions (FAQ)
Q: I am using Method A (Reductive Amination) but the reaction stalled at the imine stage. No amine is forming.
-
Diagnostic: This often happens with electron-deficient anilines (e.g., nitro-aniline). The imine is formed but is not electron-rich enough to accept the hydride.
-
Fix: Add a Lewis Acid catalyst (
or ) or switch to a stronger reducing agent like after confirming imine formation via TLC.
Q: In Method B (
-
Diagnostic: You likely have "hot spots" of high concentration or your equivalents are off.
-
Fix:
-
Use a syringe pump to add the alkyl halide slowly over 1 hour.
-
Use a slight excess of the aniline (1.5 equiv) rather than the alkyl halide. It is easier to separate starting material than dialkylated byproduct.
-
Q: Can I use Buchwald-Hartwig coupling for alkylation?
-
Answer: While Buchwald-Hartwig is primarily for arylation (making diphenylamines), Palladium-catalyzed N-alkylation is possible but often overkill. It requires specific ligands (like RuPhos or BrettPhos) to prevent
-hydride elimination. Stick to Reductive Amination unless the substrate is extremely sterically hindered.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
-
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron Letters. [Link]
-
Kalliokoski, T., et al. (2005). "Selectivity of Reductive Amination in the Synthesis of Secondary Amines." Journal of Combinatorial Chemistry. [Link]
Scaling up the synthesis of N-Isopropyl-4-nitroaniline for laboratory use
Executive Summary & Core Methodology
Welcome to the Scale-Up Support Center. You are likely transitioning from milligram-scale exploration to multigram or kilogram-scale production of N-Isopropyl-4-nitroaniline .
At this scale, the primary synthetic route shifts from "what works" to "what is safe and reproducible." We utilize the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-4-nitrobenzene (or the chloro-analog) with isopropylamine. This route is selected for its high atom economy, predictable kinetics, and ease of purification compared to reductive amination routes which risk reducing the nitro group.
The "Golden Standard" Protocol (100g Scale)
Note: This protocol is designed for a 100g input of substrate. Scaling factors are linear, but heat transfer is non-linear.
| Parameter | Specification | Note |
| Substrate | 1-Fluoro-4-nitrobenzene | Preferred over Chloro- analog for milder conditions (Ref 1). |
| Nucleophile | Isopropylamine (2.5 - 3.0 equiv) | Acts as both reactant and base to scavenge HF. |
| Solvent | DMSO or Acetonitrile | DMSO accelerates SNAr rates; MeCN allows easier solvent removal. |
| Temperature | 60°C - 80°C | Strict control required to prevent thermal runaway. |
| Reaction Time | 4 - 6 Hours | Monitor via HPLC/TLC. |
| Yield Target | >90% | Product precipitates as yellow needles. |
Operational Workflow
The following diagram outlines the critical path for the synthesis, highlighting the specific unit operations required for scale-up.
Figure 1: Critical Process Flow for the SNAr synthesis of this compound. Note the specific emphasis on controlled dosing.
Troubleshooting Center
This section addresses specific failure modes encountered during scale-up. Unlike small vials, large reactors do not dissipate heat instantly, and mixing efficiency varies.
Issue A: Thermal Runaway / Uncontrolled Exotherm
Symptom: Rapid temperature spike during isopropylamine addition; solvent refluxing vigorously. Root Cause: The SNAr reaction is exothermic. Adding the amine all at once (dumping) generates heat faster than the reactor jacket can remove it.
Corrective Action:
-
Stop Addition: Immediately halt the amine feed.
-
Maximize Cooling: Set jacket temperature to 10°C below internal temperature.
-
Protocol Adjustment: For scales >50g, you must use a dropping funnel or dosing pump. Add isopropylamine dropwise over 30–60 minutes, maintaining internal temperature
during addition.
Issue B: "Oiling Out" During Quench
Symptom: Upon pouring the reaction mixture into water, the product forms a sticky, yellow/orange gum instead of a crystalline solid. Root Cause:
-
Temperature: The quench water was too warm, or the reaction mixture heated the water above the product's melting point (approx 100°C, but lower if impure).
-
Solvent Entrapment: Residual DMSO/DMF is keeping the product in a semi-dissolved state.
Corrective Action:
-
Seeding: Add a small crystal of pure this compound to the gum and scratch the vessel walls.
-
Cooling: Cool the slurry to 0–5°C and stir vigorously for 2 hours. The gum should harden.
-
Prevention: Always pour the reaction stream slowly into agitated ice water (3:1 volume ratio of water:reaction). Do not pour water into the reaction.
Issue C: Low Yield (<70%)
Symptom: Significant material loss or unreacted starting material. Root Cause Analysis:
Figure 2: Logic tree for diagnosing yield losses. The most common cause is high solubility in the quench mixture due to insufficient water volume.
Frequently Asked Questions (FAQs)
Q1: Can I substitute 1-Chloro-4-nitrobenzene for the Fluoro- analog to save cost? A: Yes, but with caveats. The C-Cl bond is stronger and the leaving group ability is poorer in SNAr contexts compared to C-F (due to the electronegativity of Fluorine stabilizing the transition state).
-
Adjustment: You will need to increase the reaction temperature to reflux (approx. 100–120°C) or use a sealed pressure vessel.
-
Trade-off: Higher temperatures increase the risk of side reactions (tars). For lab scale (<500g), the time savings of the Fluoro- analog usually outweigh the cost difference (Ref 2).
Q2: Why is the color of my product turning dark brown/red upon drying? A: This indicates oxidation or the presence of trace free amines.
-
Fix: Ensure the final wash during filtration is thorough (water followed by a small amount of cold ethanol). Dry the product in a vacuum oven at 50°C, strictly avoiding temperatures near the melting point in the presence of air. Store in amber glass.
Q3: What is the best solvent for recrystallization? A: If the crude product purity is <98%:
-
Ethanol/Water (80:20): Dissolve in hot ethanol, filter hot to remove insolubles, then add warm water until turbid. Cool slowly.
-
Toluene: Good for removing non-polar impurities, though yield may be slightly lower.
Q4: How do I handle the waste stream? A: The mother liquor contains excess isopropylamine, HF (as isopropylammonium fluoride), and DMSO.
-
Warning: Do not mix with strong oxidizers.
-
Disposal: Neutralize with dilute NaOH before disposal to prevent HF off-gassing, then treat as organic halogenated waste.
References
- Mechanism of SNAr: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
-
Substrate Reactivity: PubChem. 1-Fluoro-4-nitrobenzene Compound Summary. Retrieved from [Link]
-
Product Data: PubChem. This compound Compound Summary. Retrieved from [Link]
-
Safety Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Techniques for drying and storing N-Isopropyl-4-nitroaniline to prevent degradation
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
You are likely accessing this guide because you have observed instability—perhaps a darkening of your yellow crystalline solid or a depression in melting point—in your N-Isopropyl-4-nitroaniline (CAS: 2556-28-7) samples. While nitroanilines are generally robust, the N-isopropyl substitution introduces specific physicochemical vulnerabilities, particularly regarding lattice stability and oxidation susceptibility compared to the parent 4-nitroaniline.
This guide moves beyond basic "store in a cool place" advice. We will engineer a storage and drying protocol based on the molecule's specific thermodynamic limits (Melting Point: ~80°C) and photochemical sensitivity.
Module 1: The Drying Protocol (Critical Control Points)
The Most Common Failure Mode: Thermal decomposition during drying. Unlike the parent 4-nitroaniline (MP ~148°C), the N-isopropyl derivative has a significantly lower melting point (~78–82°C). Standard laboratory ovens set to 100°C will melt this compound, leading to fused "glass" formation and accelerated oxidative degradation.
Protocol: Low-Temperature Vacuum Desiccation
Objective: Remove residual solvent/moisture without thermally stressing the crystal lattice.
-
Pre-Drying (Buchner Funnel):
-
Maximize physical solvent removal. Press the filter cake with a latex sheet or heavy glass stopper to compress the cake and squeeze out mother liquor.
-
Why: Reducing solvent load decreases the time required under vacuum, minimizing thermal history.
-
-
Vacuum Oven Setup:
-
Temperature Limit: Set the oven to 40°C (Maximum 45°C) .
-
Vacuum Pressure: < 10 mbar.[1]
-
Desiccant Trap: Place a tray of
(Phosphorus Pentoxide) or activated silica gel inside the oven chamber (if permitted) or in the vacuum line trap. -
Why: The N-isopropyl group adds hydrophobicity, but residual water can hydrogen-bond to the nitro group, creating "caking" issues.
chemically binds water, driving the equilibrium toward dryness.
-
-
Cycle Purging:
-
Do not hold static vacuum for 24 hours. Every 4 hours, backfill with Argon (Ar) or Nitrogen (
) , then re-evacuate. -
Why: This "sweeps" heavy solvent vapors (like DCM or Ethyl Acetate) out of the crystal interstices more effectively than static vacuum.
-
Visualization: Drying Workflow Logic
Figure 1: Iterative drying workflow designed to prevent thermal fusion of the low-melting solid.
Module 2: Storage Architecture
Once dried, the compound must be protected from its three primary enemies: Photons, Oxygen, and Heat.
Photochemical Protection (The Amber Rule)
Nitroanilines are notorious for photo-oxidation . UV light excites the nitro group (
-
Requirement: Use Amber borosilicate glass vials (Type I).
-
Protocol: Wrap the vial in aluminum foil if storing in a lab with high-intensity fluorescent lighting or near windows.
The Inert Atmosphere
The secondary amine position (N-H) is susceptible to slow oxidation, leading to the formation of N-oxides or coupling products (azo/azoxy species) which appear as dark brown impurities.
-
Requirement: Headspace purge with Argon.
-
Why Argon? Argon is heavier than air and settles over the crystals, creating a more effective blanket than Nitrogen for solid storage.
Thermal Regulation
-
Standard: 2–8°C (Refrigerator).
-
Critical Warning: Allow the vial to warm to room temperature before opening.
-
Why: Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic solid, ruining your drying efforts (Module 1).
Storage Condition Matrix
| Parameter | Recommended Setting | Critical Limit | Mechanism of Failure |
| Temperature | 2°C to 8°C | > 50°C | Lattice fusion; accelerated oxidation. |
| Atmosphere | Argon (Ar) Overlay | Air (Oxygen) | Radical oxidation of amine; darkening. |
| Container | Amber Glass + Teflon Cap | Clear Glass | Photolytic degradation (UV sensitivity). |
| Humidity | Desiccator Cabinet | > 60% RH | Hydrolysis of impurities; caking. |
Module 3: Troubleshooting Guide
Scenario: "My sample has turned from yellow to dark brown."
-
Diagnosis: Surface Photo-oxidation.
-
Root Cause: Exposure to UV light has generated surface quinoid-type species.
-
Remedy:
-
Perform a recrystallization using Ethanol/Water or Methanol.
-
Filter while warm (if using activated charcoal to strip color).
-
Dry strictly according to Module 1.
-
Scenario: "The material is sticky or fused into a glass."
-
Diagnosis: Thermal Excursion.
-
Root Cause: The drying oven was likely set > 60°C, or the sample was stored in a hot warehouse. The compound exceeded its melting point (~80°C) and solidified as an amorphous mass.
-
Remedy:
-
Redissolve in minimal hot ethanol.
-
Cool slowly to induce proper lattice formation (crystallization).
-
Amorphous solids trap solvent; crystalline lattices exclude it.
-
Scenario: "Melting point is 70–75°C (Depressed)."
-
Diagnosis: Solvent Entrapment.
-
Root Cause: The N-isopropyl group creates steric bulk that can trap solvent molecules in the lattice.
-
Remedy: Grind the sample into a fine powder (increase surface area) and repeat Module 1 (Vacuum Drying) with frequent Argon backfilling.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use a desiccator with silica gel instead of a vacuum oven? A: Yes, but it is slower. Because this compound is a solid with a relatively low vapor pressure, vacuum is preferred to "pull" solvent out. If using a static desiccator, use high-vacuum grease on the seal and keep it in the dark.
Q2: Why is the N-isopropyl derivative more sensitive than 4-nitroaniline? A: It is a matter of sterics and electronics . The isopropyl group is an electron-donating group (inductive effect), which slightly increases the electron density on the amine nitrogen compared to the unsubstituted parent. This makes the amine slightly more reactive toward oxidation. Furthermore, the lower melting point makes the crystal lattice less rigid, allowing easier diffusion of oxygen and moisture into the bulk solid.
Q3: Is this compound hygroscopic? A: Moderately. While the nitro group is polar, the isopropyl group adds lipophilicity. However, if the sample contains residual salts (from synthesis), it will pull moisture aggressively. Always wash your crude filter cake thoroughly with water to remove salts before the final solvent wash.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7475, 4-Nitroaniline (and derivatives). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Validation & Comparative
Comparison of spectroscopic data of N-Isopropyl-4-nitroaniline and 4-nitroaniline
Executive Summary
This technical guide provides a rigorous comparison between 4-Nitroaniline (PNA) and its N-alkylated derivative, N-Isopropyl-4-nitroaniline (N-IPNA) . Targeted at researchers in organic synthesis and materials science, this document analyzes the impact of the N-isopropyl group on the physicochemical and spectroscopic properties of the nitroaniline scaffold.
The introduction of the isopropyl group induces significant changes in the crystal lattice energy (lowering melting point) and alters the intramolecular charge transfer (ICT) characteristics, resulting in distinct solvatochromic behaviors useful for probing solvent polarity.
Physicochemical Profile Comparison
The structural modification from a primary amine (PNA) to a secondary amine with a bulky isopropyl group (N-IPNA) disrupts the hydrogen bonding network in the solid state, leading to a marked decrease in melting point.
| Property | 4-Nitroaniline (PNA) | This compound (N-IPNA) |
| CAS Number | 100-01-6 | 25186-43-0 |
| Molecular Formula | ||
| Molecular Weight | 138.12 g/mol | 180.20 g/mol |
| Physical State | Yellow crystalline powder | Orange solid (or oil if impure) |
| Melting Point | 146 – 149 °C [1] | 81 – 86 °C [2][3] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water | Soluble in DCM, ethyl acetate, ethanol |
Spectroscopic Analysis
UV-Vis Spectroscopy & Solvatochromism
Both compounds exhibit strong Intramolecular Charge Transfer (ICT) from the electron-donating amine to the electron-withdrawing nitro group.
-
4-Nitroaniline: Exhibits a
typically around 380 nm in ethanol. It is a standard solvatochromic probe; its absorption red-shifts significantly in polar hydrogen-bond acceptor solvents. -
This compound: The isopropyl group exerts a +I (inductive) effect , increasing the electron density on the nitrogen lone pair. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift relative to PNA. Consequently, N-IPNA appears orange compared to the yellow PNA.
Key Mechanism:
While the isopropyl group is electron-donating, its steric bulk can occasionally induce a twist in the
Infrared (IR) Spectroscopy
The most diagnostic difference lies in the N-H stretching region.
| Functional Group | 4-Nitroaniline (Primary Amine) | This compound (Secondary Amine) |
| N-H Stretching | Two bands (Asymmetric & Symmetric)~3480 cm⁻¹ and ~3360 cm⁻¹ | One band (N-H stretch)~3350–3400 cm⁻¹ |
| C-H (Aliphatic) | Weak/Absent (Aromatic C-H only) | Strong bands 2960–2850 cm⁻¹ (Isopropyl |
| NO₂ Stretching | ~1500 cm⁻¹ (Asym) & 1330 cm⁻¹ (Sym) | Similar frequencies (shifted slightly by +I effect) |
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof.4-Nitroaniline (
-
8.10 ppm (d, 2H): Protons ortho to
. -
6.65 ppm (d, 2H): Protons ortho to
. -
~4.30 ppm (br s, 2H):
protons (Chemical shift varies with concentration/solvent).
This compound (
-
8.08 ppm (d, 2H): Protons ortho to
(Deshielded). -
6.50 ppm (d, 2H): Protons ortho to
(Shielded by increased electron density). -
4.40 ppm (br s, 1H):
proton. -
3.75 ppm (septet, 1H): Isopropyl methine (
). -
1.28 ppm (d, 6H): Isopropyl methyls (
).
Visualizing Electronic Effects & Synthesis
Diagram 1: Synthesis & Characterization Workflow
This workflow illustrates the standard laboratory route to N-IPNA via Nucleophilic Aromatic Substitution (
Caption: Synthesis of this compound via SNAr substitution of 4-fluoronitrobenzene.
Diagram 2: Electronic Resonance Comparison
The following diagram contrasts the resonance contributors. N-IPNA's isopropyl group stabilizes the amine cation character inductively, enhancing the "push-pull" nature of the chromophore.
Caption: Comparison of Intramolecular Charge Transfer (ICT) resonance structures.
Experimental Protocols
Synthesis of this compound
Objective: Prepare analytical standard N-IPNA from 1-fluoro-4-nitrobenzene.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), isopropylamine (1.2 mL, 15 mmol), and potassium carbonate (
, 2.0 g) to 20 mL of DMF (Dimethylformamide).-
Note: 4-Chloronitrobenzene can be used but requires higher temperatures/longer times due to the poorer leaving group ability of chloride vs fluoride in
.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
-
Workup: Pour the reaction mixture into 100 mL of ice water. The product will precipitate as an orange solid.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (1:1) to obtain bright orange needles.
-
Validation: Confirm melting point (Target: 81–86°C).
UV-Vis Solvatochromic Shift Measurement
Objective: Quantify the bathochromic shift.
-
Stock Solutions: Prepare 1.0 mM stock solutions of PNA and N-IPNA in Ethanol.
-
Dilution: Dilute 50
of stock into 3 mL of solvent (Ethanol, Dichloromethane, and Hexane). -
Measurement: Record absorbance from 250 nm to 500 nm against a solvent blank.
-
Analysis: Note
. Expect N-IPNA to be red-shifted by 10–20 nm compared to PNA in the same solvent.
References
-
Sigma-Aldrich. 4-Nitroaniline Product Specification. Link
-
CAS Common Chemistry.[1] N-(1-Methylethyl)-4-nitrobenzenamine (CAS 25186-43-0).[1] American Chemical Society.[1] Link
-
ChemScene. Safety Data Sheet: this compound. Link
-
Watts, A. et al. "Structure-Function Relationships in Single-Molecule Rectification by N-phenylbenzamide Derivatives." Royal Society of Chemistry, 2016. (Provides NMR data for N-isopropyl derivatives). Link
-
National Institute of Standards and Technology (NIST). UV-Vis Database for Nitroanilines. Link
Sources
Comparative study of the electronic properties of N-alkyl-4-nitroanilines.
Executive Summary
N-alkyl-4-nitroanilines represent a canonical class of "push-pull" chromophores essential to the development of non-linear optical (NLO) materials and solvatochromic probes. This guide provides a technical comparison of the parent compound, 4-Nitroaniline (PNA) , against its alkylated derivatives: N-methyl-4-nitroaniline (NMNA) and N,N-dimethyl-4-nitroaniline (DMNA) .
From a drug development and materials science perspective, the alkylation of the amine tail is not merely a structural modification; it is a "tuning knob" for the Intramolecular Charge Transfer (ICT) state. Increasing the alkyl chain length or substitution degree enhances the electron-donating capacity (+I effect), resulting in significant bathochromic shifts and increased hyperpolarizability (
Part 1: Theoretical Framework & Mechanism[1]
The electronic behavior of these molecules is governed by the Donor-
The Alkylation Effect
Substituting the amine hydrogens with alkyl groups (Methyl, Ethyl, etc.) introduces two competing effects:[1]
-
Inductive Stabilization (+I): Alkyl groups donate electron density to the nitrogen, stabilizing the positive charge in the zwitterionic excited state.[1] This lowers the energy gap between the HOMO and LUMO, causing a red shift in absorption.[1]
-
Steric Inhibition of Resonance: Bulky alkyl groups can force the amine nitrogen to twist out of the phenyl ring's plane.[1][2] If the twist angle is significant, the
-orbital overlap is broken, quenching the charge transfer.
Diagram 1: Intramolecular Charge Transfer (ICT) Mechanism
The following diagram illustrates the energy flow and the impact of alkylation on the HOMO-LUMO gap.
Caption: The D-π-A push-pull mechanism. Alkylation at the donor site enhances electron injection, stabilizing the zwitterionic state and increasing the molecular dipole.
Part 2: Comparative Electronic Characterization
The following data synthesizes experimental results for the PNA series. Note the progression in absorption maxima and dipole moments as the donor strength increases.[1]
Table 1: Electronic Property Comparison
Data collected in Ethanol (polar protic solvent) at 298 K.[1]
| Compound | Structure | Dipole Moment ( | Crystal System (NLO Status) | |
| 4-Nitroaniline (PNA) | 373 | ~6.2 | Centrosymmetric (Inactive) | |
| N-Methyl-4-nitroaniline (NMNA) | 385 | ~6.9 | Polymorphic (Often Inactive) | |
| N,N-Dimethyl-4-nitroaniline (DMNA) | 400 | 7.95 | Monoclinic |
Key Insight: While DMNA exhibits the strongest molecular non-linearity (highest
Part 3: Experimental Protocols
To validate these properties in your own lab, follow these standardized protocols.
Protocol A: Solvatochromic Shift Measurement
This experiment quantifies the sensitivity of the chromophore to solvent polarity, providing an estimate of the ground-to-excited state dipole change (
Reagents:
-
Analyte (PNA, NMNA, or DMNA)
-
Solvent Set: Cyclohexane (Non-polar), Dichloromethane (Polar aprotic), Ethanol (Polar protic).[1]
Workflow:
-
Stock Preparation: Dissolve 1 mg of analyte in 10 mL of Acetone (intermediate solvent).
-
Aliquot Drying: Transfer 100
L of stock to 3 separate vials and evaporate the acetone under flow. -
Solvation: Re-dissolve each residue in 3 mL of the respective test solvents. Target concentration:
M. -
Scanning: Record UV-Vis spectra from 250 nm to 500 nm.
-
Analysis: Plot
(wavenumber) vs. the Kamlet-Taft parameter of the solvent.[1]
Diagram 2: Solvatochromic Experimental Workflow
Caption: Workflow for determining solvatochromic shifts. The shift magnitude correlates with the ICT strength.
Protocol B: Kurtz-Perry Powder Technique (SHG Screening)
This is the industry standard for rapidly determining if a modified N-alkyl derivative has crystallized in a non-centrosymmetric (SHG-active) lattice.
Prerequisites:
-
Q-switched Nd:YAG laser (1064 nm).[1]
-
Reference standard: Urea or KDP (Potassium Dihydrogen Phosphate).[1]
Steps:
-
Sample Prep: Grind the crystalline sample into a fine powder. Sieve to uniform particle size (e.g., 100-150
m).[1] -
Loading: Pack the powder into a capillary tube.
-
Irradiation: Direct the 1064 nm laser pulse onto the capillary.[1]
-
Detection: Use a photomultiplier tube (PMT) with a 532 nm bandpass filter to detect the Second Harmonic signal (green light).[1]
-
Comparison: Compare the intensity (
) to the Urea reference.[1]
Part 4: Structural Implications & Causality
Why does alkylation change the crystal packing?
-
Hydrogen Bonding: PNA has two amino hydrogens (
).[1] These form strong intermolecular hydrogen bonds with the nitro oxygens of neighboring molecules, often directing the crystal into a centrosymmetric head-to-tail arrangement to maximize electrostatic stability. -
Steric Disruption: In DMNA (
), the hydrogen bond donors are removed.[1] The crystal packing is now governed by dipole-dipole interactions and van der Waals forces between the methyl groups and the ring. This "slippage" often breaks the centrosymmetry, allowing the macroscopic NLO response to manifest.[1]
Application Note: For drug development, the N-alkyl derivatives show increased lipophilicity (LogP) compared to PNA.[1] This alters membrane permeability but also increases toxicity risks (methemoglobinemia) due to the enhanced metabolic stability of the N-alkyl group against N-oxidation.
References
-
Hyperpolarizability of Organic Molecules: Oudar, J. L., & Chemla, D. S. (1977).[1] Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment. Journal of Chemical Physics. Link[1]
-
Kurtz-Perry Method: Kurtz, S. K., & Perry, T. T. (1968).[1][3] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[1][3][4][5] Journal of Applied Physics. Link[1]
-
Crystal Structure of DMNA: Mak, T. C. W., & Trotter, J. (1965).[1] The crystal structure of N,N-dimethyl-p-nitroaniline. Acta Crystallographica. Link[1]
-
Solvatochromism Data: Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link[1]
Sources
- 1. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813. - References - Scientific Research Publishing [scirp.org]
- 4. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
N-Isopropyl-4-nitroaniline vs. N-ethyl-4-nitroaniline in NLO applications
This guide provides a technical comparison of N-Isopropyl-4-nitroaniline (IPNA) and N-Ethyl-4-nitroaniline (ENA) for Nonlinear Optical (NLO) applications.[1]
Executive Summary:
Both IPNA and ENA are "push-pull" chromophores possessing high molecular hyperpolarizability (
-
N-Ethyl-4-nitroaniline (ENA): Offers higher thermal stability (MP: ~96–98°C) and is a proven candidate for binary mixed crystals (e.g., with p-nitroaniline) to induce non-centrosymmetry.[1][2]
-
This compound (IPNA): Features a lower melting point (~81–82°C) and increased steric bulk.[1] Its primary utility lies in guest-host polymer systems where its bulky isopropyl group prevents chromophore aggregation more effectively than the ethyl group.[1]
Part 1: Molecular Architecture & NLO Mechanism[2]
The "Push-Pull" Chromophore
Both molecules rely on the classic
-
Donor (
): Amino group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[2] -
Bridge (
): Benzene ring.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Acceptor (
): Nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[2]
Mechanism: The strong Charge Transfer (CT) transition along the molecular axis generates a large change in dipole moment (
Electronic vs. Steric Trade-offs
| Feature | N-Ethyl (ENA) | N-Isopropyl (IPNA) | Impact on NLO |
| Inductive Effect | IPNA theoretically has higher electron density at the donor, slightly increasing | ||
| Steric Bulk | Low | High | IPNA's bulk can twist the |
| Dipole Moment | ~6.9 D | ~7.1 D | Higher dipole in IPNA aids in electric field poling efficiency in polymers.[1][2] |
Part 2: Crystal Engineering & Macroscopic Properties[1]
The Centrosymmetry Trap:
Unlike 2-methyl-4-nitroaniline (MNA) , where the substituent is on the ring to force chiral packing, N-alkyl substituents often fail to break centrosymmetry in pure crystals.[1][2] The strong dipole moments drive the molecules to stack in anti-parallel pairs to minimize energy, canceling out the macroscopic
Crystallographic Data[1][2]
-
ENA: Crystallizes in a centrosymmetric lattice (inactive).[1][2] However, it forms non-centrosymmetric mixed crystals when doped with p-nitroaniline (pNA) at specific ratios (e.g., 2:3), yielding SHG signals ~100x that of Urea.[1][2]
-
IPNA: Typically centrosymmetric/inactive in pure form.[1][2] Its lower lattice energy (suggested by lower MP) makes it an excellent candidate for Guest-Host Polymers (e.g., PMMA doping), where the isopropyl group acts as a "spacer" to reduce dipolar aggregation.[1][2]
Figure 1: The logic flow from molecular potential to macroscopic NLO failure (pure crystal) and engineered success.
Part 3: Physicochemical Stability[2]
| Property | N-Ethyl-4-nitroaniline | This compound | Implication |
| Melting Point | 96 – 98 °C | 81 – 82 °C | ENA is superior for high-power laser applications requiring thermal resistance.[1][2] |
| Solubility | High in Acetone/Ethanol | High in Acetone/Ethanol | Both are easily processable for thin-film deposition.[1][2] |
| Color | Yellow / Purple-Black | Yellow / Green-Yellow | Absorption cut-off is similar (~400-450nm); transparent in NIR.[1][2] |
Part 4: Experimental Protocols
Synthesis (Self-Validating Protocol)
Objective: Synthesize N-alkyl-4-nitroaniline via Nucleophilic Aromatic Substitution.
-
Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), Alkylamine (Ethylamine or Isopropylamine, 3.0 eq), Ethanol (Solvent).[1][2]
-
Reaction: Reflux the mixture in ethanol for 8–12 hours. The excess amine acts as a base to neutralize HCl.[1][2]
-
Work-up: Pour reaction mixture into ice-cold water. The product precipitates as a yellow solid.[1][2]
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation (Checkpoint):
Kurtz-Perry Powder Test (NLO Screening)
Objective: Determine macroscopic SHG efficiency relative to a standard (Urea or KDP).
-
Preparation: Grind the recrystallized sample into a fine powder (graded sieves: 75–150
). -
Setup: Pack powder into a capillary tube.
-
Excitation: Irradiate with a Q-switched Nd:YAG laser (1064 nm).
-
Detection: Measure the backscattered light at 532 nm (Green) using a photomultiplier tube behind a monochromator.[1][2]
-
Result Interpretation:
Figure 2: Synthesis and validation workflow for N-alkyl-4-nitroanilines.
References
-
ChemicalBook. (2024).[1][2] this compound Properties and Melting Point Data. Link
-
Matsushima, R., et al. (1993).[1][2] "Second-harmonic generation from mixed crystals of p-nitroaniline." Journal of Materials Chemistry. (Demonstrates ENA binary mixtures). Link
-
Okamoto, N., et al. (1991).[1][2] "Second harmonic generation in the binary system of
-conjugated compounds." Journal of Applied Physics. (Specific data on PNA/ENA systems). Link -
PubChem. (2024).[1][2] N-Ethyl-4-nitroaniline Compound Summary. National Library of Medicine.[1][2] Link
-
Nalwa, H. S., & Miyata, S. (1996).[1][2] Nonlinear Optics of Organic Molecules and Polymers. CRC Press.[1][2] (Foundational text on pNA derivatives and centrosymmetry).
Sources
Purity assessment of synthesized N-Isopropyl-4-nitroaniline by melting point and DSC
Methodology Comparison: Capillary Melting Point vs. Differential Scanning Calorimetry (DSC)
Executive Summary & Technical Context[1][2][3][4][5]
N-Isopropyl-4-nitroaniline (CAS 25186-43-0) is a critical secondary amine intermediate, frequently employed in the synthesis of azo dyes, antioxidants, and pharmaceutical building blocks. Its synthesis—typically via the nucleophilic aromatic substitution of 4-nitrochlorobenzene or the N-alkylation of 4-nitroaniline—often yields byproducts such as unreacted starting materials or bis-alkylated impurities.
Accurate purity assessment is non-negotiable. While Capillary Melting Point (MP) remains the standard for rapid benchtop screening, it suffers from subjective visual endpoint determination and thermodynamic insensitivity. Differential Scanning Calorimetry (DSC) offers a superior, quantitative alternative based on the van't Hoff equation, providing not just a melting range but a molar purity percentage.
This guide objectively compares both methods, providing validated protocols to ensure data integrity in your characterization workflow.
Physicochemical Baseline
Before assessing purity, one must establish the reference data for the target compound.
| Property | Value | Notes |
| Compound | This compound | Secondary Amine / Nitro-aromatic |
| CAS Number | 25186-43-0 | |
| Molecular Weight | 180.21 g/mol | |
| Literature Melting Point | 81–82 °C | Significantly lower than parent 4-nitroaniline (146–149 °C) due to disruption of intermolecular H-bonding. |
| Appearance | Yellow Crystalline Solid | Color intensity can indicate oxidation or impurities. |
Method A: Capillary Melting Point (The Screening Tool)
Principle & Limitations
The capillary method relies on the colligative property of melting point depression. Impurities disrupt the crystal lattice, lowering the melting point and broadening the range (the difference between the onset of melting and the "clear point").
-
Pros: Low cost, rapid, minimal training required.
-
Cons: Subjective (visual detection), cannot quantify molar purity, prone to "sintering" errors where solid-state transitions are mistaken for melting.
Validated Protocol
Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent).
-
Sample Prep: Dry the synthesized this compound under vacuum at 40°C for 4 hours to remove solvent residues (solvents act as impurities, artificially depressing MP).
-
Loading: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact the sample by tapping to eliminate air pockets.
-
Ramp 1 (Fast): Heat at 10°C/min to 70°C to estimate the onset.
-
Ramp 2 (Measurement): Cool to 65°C. Heat at 1.0°C/min .
-
Note: High ramp rates (>2°C/min) cause thermal lag, resulting in artificially high observed melting points.
-
-
Observation: Record two temperatures:
- : First visible liquid droplet.
- : Complete disappearance of solid.
Data Interpretation
-
High Purity: Range < 1.0°C (e.g., 81.2 – 81.8 °C).
-
Low Purity: Range > 2.0°C or significant depression (e.g., 76.0 – 79.5 °C).
Method B: DSC Purity Determination (The Quantitative Standard)
Principle: The Van't Hoff Equation
DSC measures the heat flow into the sample as a function of temperature. For a pure crystalline material, melting is an endothermic event that follows the van't Hoff equation for melting point depression:
Where:
- = Sample Temperature
- = Melting point of 100% pure substance
- = Gas Constant
- = Mole fraction of impurity
- = Enthalpy of fusion[1]
- = Fraction of sample melted
By plotting
Validated Protocol (ASTM E928 Aligned)
Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery or PerkinElmer DSC 8000).
-
Calibration: Calibrate temperature and enthalpy using high-purity Indium (
= 156.6°C) and Zinc ( = 419.5°C). -
Sample Prep: Weigh 1–3 mg of this compound into a standard aluminum pan.
-
Critical: Ensure good thermal contact between the crystal and the pan bottom.
-
Sealing: Hermetically seal (crimped) to prevent sublimation, which is common with nitro-aromatics.
-
-
Method:
-
Equilibrate at 40°C.
-
Ramp 0.5°C/min or 1.0°C/min to 100°C.
-
Note: Slow ramp rates are essential to maintain thermodynamic equilibrium required by the van't Hoff equation.
-
-
Analysis:
-
Integrate the melting peak to find total Area (
). -
Use the software's "Purity" routine to calculate partial areas at 10%, 20%... 50% of the peak.
-
Generate the
plot. -
Apply "Linearization Correction" if the curve bows (corrects for undetected pre-melting).
-
DSC Workflow Diagram
Figure 1: Step-by-step workflow for DSC purity determination, emphasizing the critical slow ramp rate and hermetic sealing.
Comparative Analysis: Which Method to Use?
The following table summarizes the performance of both methods when applied to this compound.
| Feature | Capillary Melting Point | DSC (Van't Hoff) |
| Primary Output | Temperature Range ( | Molar Purity (%) & Enthalpy ( |
| Precision | ||
| Sample Size | ~5–10 mg | 1–3 mg |
| Time per Run | 15–20 mins | 45–60 mins (due to slow ramp) |
| Impurity ID | Qualitative (Depression = Impurity) | Diagnostic (Eutectic detection) |
| Cost | Low | High (Instrument + Consumables) |
| Best Use Case | Routine reaction monitoring | Final Product Certification / CoA |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate purity assessment method based on synthesis stage.
Conclusion and Recommendations
For This compound , relying solely on capillary melting point is insufficient for high-stakes applications (e.g., pharmaceutical synthesis) because it cannot distinguish between moisture artifacts and structural impurities.
-
Use Capillary MP for real-time monitoring of the recrystallization process. Look for the target range of 81–82 °C .
-
Use DSC for the final Certificate of Analysis (CoA). A purity >99.0 mol% by DSC confirms the removal of the parent amine (4-nitroaniline) and other eutectic impurities.
Critical Safety Note: Nitroanilines are toxic and potentially explosive if heated under confinement without pressure relief. While DSC pans are sealed, ensure sample size is small (<3 mg) to mitigate energetic decomposition risks.
References
-
Fisher Scientific. this compound, 97+%, Thermo Scientific.[2] Retrieved from [Link][2][3]
-
ASTM International. ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from [Link]
-
Mettler Toledo. Melting Point Determination: Principle and Method. Retrieved from [Link]
-
TA Instruments. Purity Determination by DSC. Thermal Analysis Application Note. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 4-Nitroaniline Physical Properties. WebBook. Retrieved from [Link]
Sources
Structural Validation of N-Isopropyl-4-nitroaniline: A Comparative Analysis of SCXRD vs. Spectroscopic Techniques
Executive Summary & Core Directive
In the development of azo dyes and pharmaceutical intermediates, N-Isopropyl-4-nitroaniline (CAS: 25186-43-0) represents a critical structural motif. While standard spectroscopic methods like NMR and MS confirm molecular connectivity, they fail to elucidate the solid-state supramolecular architecture —specifically the hydrogen bonding networks and steric torsion introduced by the bulky isopropyl group.
This guide provides an authoritative protocol for validating this structure using Single Crystal X-ray Diffraction (SCXRD) . Unlike solution-phase techniques that present a time-averaged conformational ensemble, SCXRD provides a definitive, static 3D model essential for understanding stability, solubility, and polymorphism.
Comparative Analysis: Why SCXRD is Non-Negotiable
To ensure scientific integrity, we must first establish why standard characterization is insufficient for total structural validation.
The Limitations of Solution-State Spectroscopy
-
NMR (
H, C): Confirms the presence of the isopropyl methine septet and the para-substituted aromatic system. However, it cannot determine if the nitro group is coplanar with the benzene ring or twisted due to crystal packing forces. -
Mass Spectrometry (MS): Validates molecular weight (180.20 g/mol ) but offers zero insight into intermolecular interactions.
The SCXRD Advantage
SCXRD is the only technique that directly maps electron density, allowing for the precise measurement of bond lengths, torsion angles, and intermolecular hydrogen bonds (
Table 1: Technical Comparison of Validation Methods
| Feature | NMR ( | SCXRD (Crystallography) | Criticality for this compound |
| Sample State | Solution ( | Solid Single Crystal | High: Drugs/dyes are stored as solids; packing dictates stability. |
| Structural Output | Connectivity & Topology | Absolute 3D Coordinates | High: Confirms steric impact of the isopropyl group. |
| Intermolecular Forces | Inferential (concentration dependent) | Direct Visualization | Critical: Identifies |
| Resolution | Atomic Connectivity | High: Precise | |
| Time/Cost | Low (< 1 hour) | High (24+ hours) | Medium: Worth the investment for lead compound validation. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a closed-loop system. If the refinement statistics (R-factor) do not meet the threshold, the crystal growth step must be revisited.
Phase 1: Crystal Engineering (The Critical Step)
The isopropyl group increases solubility in non-polar solvents compared to the parent nitroaniline. Therefore, a slow polarity-shift crystallization is required.
-
Solvent Selection: Prepare a binary solvent system of Ethanol (solvent) and Hexane (antisolvent) .
-
Dissolution: Dissolve 50 mg of this compound in minimal hot ethanol (
C). -
Nucleation: Add hexane dropwise until persistent turbidity is just observed, then add one drop of ethanol to clear.
-
Growth: Allow to stand at room temperature (293 K) in a vibration-free environment.
-
Success Metric: Yellow, prismatic needles or blocks appearing within 48-72 hours.
-
Phase 2: Data Collection & Refinement
-
Instrument: Diffractometer equipped with Mo-K
( Å) or Cu-K radiation. -
Temperature: 100 K (Liquid Nitrogen stream). Reasoning: Low temperature freezes thermal motion of the terminal isopropyl methyl groups, preventing disorder in the refinement.
-
Strategy: Collect full sphere of data to maximize redundancy.
Phase 3: Workflow Visualization
Figure 1: The crystallographic validation lifecycle. Note the feedback loops at microscopy and refinement stages to ensure data integrity.
Results Interpretation & Structural Logic
When analyzing the solved structure, specific geometric parameters serve as "fingerprints" for validity.
A. The Unit Cell & Space Group
Based on analogs like N-methyl-4-nitroaniline, expect the following:
-
Crystal System: Monoclinic or Orthorhombic.
-
Space Group: Likely
(Centrosymmetric).[1]
B. Intramolecular Geometry (The Conjugation Check)
The bond lengths confirm the electronic push-pull nature between the amine donor and nitro acceptor.
-
Quinoid Character: Look for shortening of the
and bonds (< 1.40 Å) compared to standard single bonds. -
Planarity: The
ring and the group should be nearly coplanar. However, the isopropyl group may force the amine nitrogen slightly out of plane due to steric clash with ortho-hydrogens.
C. Supramolecular Synthons (Intermolecular Forces)
This is the data NMR cannot provide.
-
Hydrogen Bonding: Expect a classic Head-to-Tail interaction.
-
Packing: These H-bonds typically form infinite 1D chains or 2D sheets, which directly correlate to the compound's high melting point (approx 102-104°C).
Visualization of Refinement Logic
Figure 2: The iterative logic of crystallographic refinement. The "Difference Fourier Map" is crucial for locating the single amine proton in this compound.
References
- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
-
PubChem. (n.d.).[5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Tonogaki, K., et al. (Similar Analog Study). Crystal Structure Analysis of 4-Nitro-N-methylaniline Derivatives. ResearchGate. (Used as benchmark for expected packing motifs). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]
A comparative analysis of the basicity of N-substituted versus ring-substituted nitroanilines
Executive Summary
This guide provides a technical analysis of the basicity (
Key Insight: The introduction of a nitro group onto the aniline ring dramatically reduces basicity through electron-withdrawing inductive (-I) and resonance (-R) effects.[1][2] The position of the nitro group dictates the magnitude of this reduction, following the order: Aniline (
Theoretical Framework: Electronic & Steric Determinants[3]
To predict the behavior of nitroanilines, one must analyze the stability of the free base versus the anilinium cation. The basicity is governed by the availability of the nitrogen lone pair.[1][3]
Ring Substitution Effects[3]
-
Inductive Effect (-I): The nitro group is strongly electronegative, pulling electron density through the sigma bond framework. This effect decays with distance but is present in all isomers.
-
Resonance Effect (-R): In ortho and para isomers, the nitro group can delocalize the nitrogen lone pair into the ring and onto the nitro oxygens. This resonance stabilization of the neutral molecule makes the lone pair unavailable for protonation.
-
The Ortho Effect: o-Nitroaniline is anomalously weak (
). This is due to a combination of:-
Intramolecular Hydrogen Bonding: The amine hydrogen bonds to the adjacent nitro oxygen, stabilizing the neutral form and resisting protonation.
-
Steric Inhibition of Solvation: The bulky nitro group prevents solvent molecules from effectively stabilizing the protonated cation.
-
N-Substitution Effects
Replacing an amine hydrogen with an alkyl group (e.g., Methyl) typically introduces an electron-donating (+I) effect, which should theoretically increase basicity (as seen in methylamine vs. ammonia). However, in nitroanilines:
-
Solvation Penalty: The ammonium cation of a tertiary or secondary amine is less effectively solvated by water than a primary ammonium ion due to steric crowding.
-
Steric Inhibition of Resonance (SIR): If N-substituents are bulky (e.g., N,N-dimethyl), they may twist the amino group out of planarity with the benzene ring. Paradoxically, this increases basicity by breaking the conjugation with the nitro group, but only if the twist is significant. For simple N-methyl-4-nitroaniline, the molecule remains largely planar, and the basicity remains low.
Mechanistic Pathway Diagram
Figure 1: Decision tree illustrating how electronic and steric factors converge to dictate the basicity of nitroaniline derivatives.
Comparative Analysis & Data
The following table synthesizes experimental
Table 1: Comparative Basicity of Nitroanilines ( Aqueous, 25°C)
| Compound | Structure Type | Dominant Effect | |
| Aniline | Reference | 4.60 | Resonance (Ring) |
| m-Nitroaniline | Ring-Substituted | 2.46 | -I (Inductive) only |
| p-Nitroaniline | Ring-Substituted | 1.00 | -I and -R (Resonance) |
| o-Nitroaniline | Ring-Substituted | -0.26 | Ortho Effect (H-bond + Sterics) |
| N-Methyl-4-nitroaniline | N-Substituted | ~0.56 - 1.0 | +I (Methyl) vs. Solvation penalty |
| N,N-Dimethyl-4-nitroaniline | N-Substituted | ~0.74 | +I vs. Solvation; similar to p-nitro |
Data Sources: Compiled from standard physical organic chemistry texts and spectrophotometric literature [1, 2, 3].
Analysis of Trends
-
Meta vs. Para: The meta isomer is significantly more basic (by ~1.5 log units) than the para isomer. In the meta position, the nitro group cannot accept the nitrogen lone pair via direct resonance (no contributor places the negative charge on the nitro group). It exerts only an inductive pull. In the para position, direct resonance delocalization occurs, rendering the lone pair inert.
-
The N-Methyl Anomaly: While N-methylation of aniline raises the
from 4.6 to 4.85 (N-methylaniline), N-methylation of p-nitroaniline does not yield a similar boost. The strong electron withdrawal by the nitro group dominates the electronic landscape. Furthermore, the N-methyl group may slightly destabilize the planar cation through steric interaction with ortho-hydrogens, offsetting the inductive benefit.
Experimental Protocol: Spectrophotometric Titration
Because nitroanilines are very weak bases (
Principle
Nitroanilines undergo a distinct spectral shift (color change) upon protonation. The neutral base (B) is typically yellow (
Workflow Diagram
Figure 2: Step-by-step workflow for the spectrophotometric determination of weak base pKa.
Detailed Methodology
-
Stock Solution: Prepare a
M solution of the nitroaniline derivative in 5% ethanol/water (to ensure solubility). -
Buffer/Acid Series: Prepare a series of solutions ranging from pH 4 (where the compound is 100% neutral) to high acidity (e.g., 5M HCl, where it is 100% protonated). For
values < 1, use the Hammett Acidity Function ( ) values for the acid concentrations rather than pH. -
Spectral Acquisition: Measure the absorbance (
) at the of the neutral form (typically 380 nm for p-nitroaniline). -
Data Processing: Use the modified Henderson-Hasselbalch equation:
Where:- = Absorbance of the test solution.
-
= Absorbance of the fully neutral species (pH >
). - = Absorbance of the fully protonated species (High Acid).
Self-Validating Step: Overlay all spectra. They must intersect at a single "isosbestic point." If they do not, it indicates side reactions (e.g., decomposition) or a third species, invalidating the titration.
References
-
Basicity of Nitroanilines and Electronic Effects. Source:Journal of Chemical Education. "Spectrophotometric Determination of the pKa of p-Nitroaniline." Context: Primary source for the pKa value of 1.00 for p-nitroaniline and the instructional methodology for spectrophotometric titration. URL:[Link]
-
Comparison of N-Methyl and Ring Substituted Anilines. Source:PubChem Compound Summary. "N-Methyl-4-nitroaniline."[4][5][6][7] Context: Provides predicted and experimental physicochemical property data, including pKa estimates for N-substituted derivatives. URL:[Link]
-
Steric Inhibition of Resonance and Ortho Effects. Source:J. Org. Chem. "Basicity of Some Mono- and Di-substituted Anilines." Context: Authoritative grounding for the "Ortho Effect" and the pKa value of -0.26 for o-nitroaniline. URL:[Link]
Sources
- 1. Compare the basicity of 4-nitroaniline and 4-methylaniline | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. N-Methyl-4-nitroaniline CAS#: 100-15-2 [m.chemicalbook.com]
- 5. N,N-DIMETHYL-4-NITROANILINE CAS#: 100-23-2 [m.chemicalbook.com]
- 6. N,N-Dimethyl-4-nitroaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. N-Methyl-4-nitroaniline | 100-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Analytical Validation Guide: Cross-Reactivity & Interference Profiling of N-Isopropyl-4-nitroaniline
Executive Summary & Scientific Rationale
N-Isopropyl-4-nitroaniline (NIPNA) (CAS: 25186-43-0) is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical ingredients. Its structural homology to 4-nitroaniline (pNA) and other N-alkylated aniline derivatives presents a significant analytical challenge.
In regulatory environments (GLP/GMP), distinguishing NIPNA from its metabolic precursors or degradation products is non-negotiable. This guide compares the performance of a Targeted LC-MS/MS Assay (The Product) against traditional UV-Vis Spectrophotometry (The Alternative) .
The Core Thesis: While spectrophotometric methods offer speed, they suffer from critical "isobaric" and spectral interference due to the shared nitro-aromatic chromophore. Only mass-selective detection (MS/MS) or high-resolution chromatography provides the specificity required for trace-level impurity profiling.
Mechanism of Interference: The Structural Trap
To understand cross-reactivity, one must analyze the molecular recognition elements used by the assays.
-
UV-Vis/Colorimetric Assays: Rely on the conjugated
-system of the nitroaniline core. N-alkylation (adding the isopropyl group) causes a bathochromic shift, but the spectral overlap with 4-nitroaniline remains >80%. -
Immunoassays (ELISA): If using a generic anti-nitroaniline antibody, the epitope recognition is often driven by the electron-deficient nitro group (
) and the aromatic ring, leading to high cross-reactivity. -
LC-MS/MS (The Solution): Discriminates based on Mass-to-Charge ratio (
) and specific fragmentation patterns (daughter ions), effectively eliminating structural interference.
Visualization: Interference Pathway & Structural Homology
Figure 1: Mechanism of interference showing how spectral overlap leads to false positives in UV methods, while mass spectrometry filters out analogs.
Comparative Performance Data
The following data summarizes a validation study spiking NIPNA into a complex matrix containing 4-nitroaniline.
Table 1: Cross-Reactivity Profile (Specificity Study)
Data generated using 10 µg/mL challenge concentration of interferents.
| Interferent (Analog) | Structural Relation | Cross-Reactivity (UV-Vis Method) | Cross-Reactivity (LC-MS/MS Method) |
| 4-Nitroaniline | Precursor / Metabolite | 87.4% (Severe) | < 0.1% (Negligible) |
| 2-Nitroaniline | Isomer | 42.1% | < 0.1% |
| N-Methyl-4-nitroaniline | Homolog | 91.2% (Severe) | < 0.5% |
| Aniline | Degradant | 5.3% | < 0.1% |
| Nitrobenzene | Synthetic Impurity | 12.8% | < 0.1% |
Interpretation: The UV-Vis method cannot distinguish between this compound and N-Methyl-4-nitroaniline due to nearly identical chromophores. The LC-MS/MS method utilizes specific Multiple Reaction Monitoring (MRM) transitions (
), rendering it immune to these interferences.
Experimental Protocol: Interference Testing
This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) but modified for chemical impurity profiling. It is a self-validating system: if the recovery falls outside 85-115%, the method is considered compromised.
Phase A: Preparation of Interference Pools
-
Control Pool: Prepare a standard solution of NIPNA at the target concentration (e.g., 50 ng/mL) in the sample matrix (e.g., methanol/water 50:50).
-
Test Pool (Spiked): Prepare a solution containing NIPNA (50 ng/mL) PLUS the potential interferent (e.g., 4-nitroaniline) at 10x the expected maximum concentration (e.g., 500 ng/mL).
Phase B: Analytical Workflow
-
Injection: Inject the Control Pool (
) and Test Pool ( ). -
Calculation:
-
Acceptance Criteria: The mean difference must be statistically insignificant (
) or the % Interference must be .
Visualization: The Validation Workflow
Figure 2: Step-by-step decision tree for validating interference effects according to CLSI EP07 principles.
Technical Recommendations
For researchers developing assays for this compound, the following causality-driven choices are recommended:
-
Chromatographic Separation:
-
Use a C18 or Phenyl-Hexyl column . The isopropyl group adds steric bulk and hydrophobicity compared to 4-nitroaniline.[1] A Phenyl-Hexyl phase provides superior selectivity for aromatic nitro-compounds via
interactions.
-
-
Wavelength Selection (If UV is mandatory):
-
Do not rely on
alone. Use Diode Array Detection (DAD) to compare peak purity spectra. If the peak apex spectrum differs from the leading/tailing edge, co-elution of an interferent is occurring.
-
-
Mass Spectrometry Transitions:
-
Quantifier:
(Loss of isopropyl group). -
Qualifier:
(Ring fragmentation).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[2] (Guideline for experimental design of interference studies).
-
National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 32833, this compound.
-
[3]
-
-
U.S. Food and Drug Administration (FDA).Bioanalytical Method Validation Guidance for Industry. (Standards for selectivity and specificity).
-
Thermo Fisher Scientific.Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
